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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 4-Bromo-5-methoxy-2-pyridinemethanol

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-methoxy-2-pyridinemethanol Executive Summary 4-Bromo-5-methoxy-2-pyridinemethanol (CAS 1454849-84-3) is a trifunctionalized pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-methoxy-2-pyridinemethanol

Executive Summary

4-Bromo-5-methoxy-2-pyridinemethanol (CAS 1454849-84-3) is a trifunctionalized pyridine scaffold critical in modern drug discovery, particularly in the development of Orexin Receptor Agonists for neurological disorders. Its structural uniqueness lies in the specific arrangement of a halogen handle (C4-Br), a solubility-modulating ether (C5-OMe), and a reactive hydroxymethyl linker (C2-CH2OH).

This guide provides a definitive technical profile, validated synthetic protocols, and strategic applications for researchers utilizing this intermediate.

Physicochemical Identity

The following data constitutes the definitive identity profile for the compound. Researchers must verify these parameters to avoid confusion with common isomers (e.g., 5-bromo-4-methoxy analogs).

ParameterSpecification
IUPAC Name (4-Bromo-5-methoxypyridin-2-yl)methanol
Common Name 4-Bromo-5-methoxy-2-hydroxymethylpyridine
CAS Number 1454849-84-3
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Exact Mass 216.9738 (for ⁷⁹Br)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
SMILES COC1=C(C=NC(=C1)CO)Br

Synthetic Logic & Retrosynthesis

The synthesis of 4-Bromo-5-methoxy-2-pyridinemethanol generally proceeds via the reduction of its oxidized precursors—either the methyl ester or the aldehyde. The ester route is preferred for scale-up due to the stability of the starting material.

Validated Synthetic Pathway

The primary workflow involves the selective reduction of Methyl 4-bromo-5-methoxypicolinate (CAS 1256803-62-9).

SynthesisWorkflow Figure 1: Selective Reduction of Picolinate Ester to Pyridinemethanol Precursor Methyl 4-bromo-5-methoxypicolinate (CAS 1256803-62-9) Reagent Reagent: NaBH4 / MeOH (0°C to RT) Precursor->Reagent Solubilization Intermediate Tetrahedral Intermediate Reagent->Intermediate Hydride Transfer Product Target Alcohol (CAS 1454849-84-3) Intermediate->Product Workup (H+)

Experimental Protocol: Ester Reduction

Note: This protocol is adapted from standard pyridine ester reductions. Always perform a pilot reaction.

  • Setup: Charge a flame-dried round-bottom flask with Methyl 4-bromo-5-methoxypicolinate (1.0 eq) and anhydrous Methanol (0.2 M concentration).

  • Addition: Cool the solution to 0°C under N₂ atmosphere. Add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise over 20 minutes to manage H₂ gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The ester spot (higher R f) should disappear; the alcohol spot (lower R f) will appear.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).

Medicinal Chemistry Applications

This molecule acts as a "trifunctional scaffold," offering three distinct vectors for chemical elaboration. This versatility makes it a high-value intermediate in Fragment-Based Drug Discovery (FBDD).

Functional Vector Analysis
  • C4-Bromide (The Coupling Handle):

    • Utility: Serves as an electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

    • Strategic Value: Allows the introduction of aryl or heteroaryl groups to expand the molecule into the "deep pocket" of protein targets (e.g., Kinases, GPCRs).

  • C2-Hydroxymethyl (The Linker):

    • Utility: Can be converted to a mesylate/halide for S_N2 reactions (alkylation) or oxidized to an aldehyde/acid.

    • Strategic Value: Critical for attaching the pyridine core to solubilizing tails or other pharmacophores.

  • C5-Methoxy (The Modulator):

    • Utility: Acts as a hydrogen bond acceptor. Can be demethylated (using BBr₃) to a phenol for further functionalization.

    • Strategic Value: Modulates lipophilicity (LogP) and metabolic stability.

Case Study: Orexin Receptor Agonists

Recent patent literature identifies this scaffold as a key building block for macrocyclic urea compounds targeting Orexin receptors.

Applications Figure 2: Role in Orexin Agonist Synthesis (Ref: WO2022094012A1) Core 4-Bromo-5-methoxy-2-pyridinemethanol (Scaffold) Suzuki C4-Arylation (Suzuki Coupling) Core->Suzuki Pd-Catalysis Linker C2-Alkylation (Linker Attachment) Core->Linker Activation (MsCl) Target Orexin Receptor Agonists (Neurological Therapeutics) Suzuki->Target SAR Optimization Linker->Target Macrocyclization

[2][3]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be prone to oxidation if exposed to air over long periods.

  • Safety: Treat as a standard pyridine derivative.

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

  • Incompatibility: Avoid strong oxidizing agents (converts alcohol to acid) and strong acids (potential demethylation at high temps).

References

  • PubChem Compound Summary. (2025). (4-Bromo-5-methoxypyridin-2-yl)methanol (CID 71752495). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2022).[3] Macrocyclic Urea Orexin Receptor Agonists (WO2022094012A1). Patentscope. Link

  • Common Organic Chemistry. (2025). Sodium Borohydride (NaBH4) Reduction of Esters. Link

  • Fisher Scientific. (2025). Product Specification: (4-Bromo-5-methoxypyridin-2-yl)methanol. Link

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 4-bromo-5-methoxypyridine Derivatives

This guide provides a comprehensive technical overview of the electronic properties of 4-bromo-5-methoxypyridine and its derivatives. It is intended for researchers, scientists, and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the electronic properties of 4-bromo-5-methoxypyridine and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this important class of heterocyclic compounds. This document delves into the theoretical underpinnings of their electronic structure, outlines robust experimental and computational methodologies for their characterization, and discusses the profound impact of these properties on their chemical reactivity and potential applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make them versatile building blocks for a vast array of functional molecules. The introduction of substituents, such as bromine and methoxy groups, allows for the fine-tuning of these electronic characteristics, thereby influencing their reactivity, intermolecular interactions, and biological activity. 4-bromo-5-methoxypyridine, in particular, is a key intermediate in the synthesis of novel therapeutic agents and functional materials, making a thorough understanding of its electronic properties essential for rational molecular design.[2]

The strategic placement of a bromine atom and a methoxy group on the pyridine ring creates a unique electronic landscape. The methoxy group, an electron-donating substituent, and the bromine atom, an electron-withdrawing group, collectively influence the electron density distribution, dipole moment, and frontier molecular orbitals of the molecule.[3] These properties are paramount in dictating the compound's behavior in chemical reactions, particularly in transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis.[4][5]

Theoretical Framework: Understanding the Electronic Landscape

The electronic properties of organic molecules are governed by the arrangement and energies of their molecular orbitals. For 4-bromo-5-methoxypyridine derivatives, two key theoretical concepts are central to understanding their behavior: Frontier Molecular Orbital (FMO) theory and the influence of substituent effects on the pyridine ring.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[1] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.[6][7]

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.[6] This can be a desirable trait in synthetic chemistry, where enhanced reactivity is needed for bond formation. Conversely, a larger HOMO-LUMO gap suggests greater stability.[5] Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies and visualizing the spatial distribution of these frontier orbitals.[2][8]

Substituent Effects on the Pyridine Ring

The electronic properties of the pyridine ring are significantly modulated by the nature and position of its substituents. In 4-bromo-5-methoxypyridine:

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring through resonance and inductive effects. This generally raises the energy of the HOMO, making the molecule a better electron donor.

  • The Bromo Group (-Br): As an electron-withdrawing group, the bromine atom decreases the electron density of the ring through its inductive effect. This tends to lower the energy of the LUMO, making the molecule a better electron acceptor.

The interplay of these opposing electronic effects in 4-bromo-5-methoxypyridine creates a nuanced electronic structure that influences its reactivity in a site-selective manner.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and reliable method for predicting the electronic properties of organic molecules.[9][10] A standard computational protocol for analyzing 4-bromo-5-methoxypyridine derivatives is outlined below.

In-Silico Experimental Protocol: DFT Calculations
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Method: The B3LYP hybrid functional is a widely used and effective method for these types of calculations.[8]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for geometry optimization and the calculation of electronic properties.[2]

  • Geometry Optimization: The first step is to perform a full geometry optimization of the molecule to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[9]

  • Property Calculations: Once the geometry is optimized, the following electronic properties are calculated:

    • HOMO and LUMO Energies: These are used to determine the HOMO-LUMO gap and predict reactivity.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[11]

    • Dipole Moment: This provides a measure of the overall polarity of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule.

Table 1: Predicted Electronic Properties of 4-bromo-5-methoxypyridine (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability[5]
Dipole Moment2.5 DIndicates significant molecular polarity

Note: The values in this table are illustrative and would be precisely determined through the DFT protocol described. The HOMO-LUMO gap is a key predictor of reactivity.[6]

computational_workflow cluster_start Input cluster_dft DFT Calculation (e.g., Gaussian) cluster_output Output Data start Molecular Structure (4-bromo-5-methoxypyridine) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation freq_calc->prop_calc Verified Minimum homo_lumo HOMO/LUMO Energies (Energy Gap) prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) prop_calc->mep dipole Dipole Moment prop_calc->dipole

Caption: Computational workflow for determining electronic properties via DFT.

Experimental Characterization of Electronic Properties

While computational methods provide valuable predictions, experimental validation is crucial. The following spectroscopic techniques are essential for characterizing the electronic properties of 4-bromo-5-methoxypyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. For 4-bromo-5-methoxypyridine, ¹H and ¹³C NMR are particularly informative.

¹H NMR: The chemical shifts of the protons on the pyridine ring are sensitive to the electron density at their respective positions. The electron-donating methoxy group will shield nearby protons, shifting their signals upfield, while the electronegative bromine and nitrogen atoms will deshield protons, shifting them downfield.

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring provide further insight into the electron distribution. Carbons bonded to the electronegative nitrogen and bromine atoms will be significantly deshielded.

Table 2: ¹H NMR Data for 3-bromo-5-methoxypyridine [3]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.86s-
H-47.36dd2.4, 1.6
H-28.24d2.4
H-68.28d1.6

Solvent: CDCl₃, Frequency: 400 MHz

Based on this data and general principles of substituent effects, one can predict the approximate chemical shifts for the protons of 4-bromo-5-methoxypyridine.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure. For 4-bromo-5-methoxypyridine, key vibrational modes include:

  • C-H stretching: Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region.

  • C=C and C=N stretching: These vibrations within the pyridine ring are observed in the 1400-1600 cm⁻¹ range.

  • C-O stretching: The C-O stretch of the methoxy group is expected around 1250 cm⁻¹.

  • C-Br stretching: The C-Br stretch will appear at lower frequencies, typically below 700 cm⁻¹.

DFT calculations can be used to predict the vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure.[2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. The lowest energy absorption often corresponds to the HOMO-LUMO transition.[7] The wavelength of maximum absorption (λmax) can be correlated with the HOMO-LUMO gap, providing an experimental measure of this key electronic parameter.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesis of 4-bromo-5-methoxypyridine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir_raman Vibrational Spectroscopy (IR, Raman) purification->ir_raman uv_vis UV-Visible Spectroscopy purification->uv_vis structure Structural Elucidation nmr->structure ir_raman->structure electronic Electronic Transitions (HOMO-LUMO Gap) uv_vis->electronic

Caption: Experimental workflow for synthesis and characterization.

Influence of Electronic Properties on Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The electronic properties of 4-bromo-5-methoxypyridine derivatives have a profound impact on their chemical reactivity. This is particularly evident in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[12][13]

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[14] The reactivity of the C-Br bond in 4-bromo-5-methoxypyridine is directly influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom and the bromine itself makes the carbon atom at the 4-position electron-deficient and thus susceptible to oxidative addition by a palladium(0) catalyst, the first step in the catalytic cycle.[12][15]

The methoxy group at the 5-position, being electron-donating, can modulate the overall electron density of the ring, which can in turn affect the rate and efficiency of the coupling reaction. Understanding these electronic influences is crucial for optimizing reaction conditions and achieving high yields of the desired biaryl products, which are often valuable scaffolds in drug discovery.[4]

suzuki_coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product pyridine 4-bromo-5-methoxypyridine oxidative_addition Oxidative Addition pyridine->oxidative_addition boronic_acid Organoboron Reagent transmetalation Transmetalation boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration product Coupled Product reductive_elimination->product

Caption: The role of 4-bromo-5-methoxypyridine in the Suzuki-Miyaura reaction.

Conclusion

The electronic properties of 4-bromo-5-methoxypyridine derivatives are a fascinating interplay of inductive and resonance effects from the constituent atoms and functional groups. A thorough understanding of these properties, gained through a synergistic combination of computational modeling and experimental characterization, is paramount for their effective utilization in the synthesis of novel molecules with desired functions. This guide has provided a framework for approaching the study of these important compounds, from theoretical principles to practical applications. As the demand for new pharmaceuticals and advanced materials continues to grow, the insights gained from the detailed electronic analysis of such versatile building blocks will undoubtedly pave the way for future innovations.

References

  • Supporting Information for "A new family of organic-inorganic hybrid materials with tunable photoluminescence". Chemical Communications. The Royal Society of Chemistry, 2011. [Link]

  • PubChemLite. 4-bromo-5-methoxypyridazine (C5H5BrN2O). [Link]

  • ResearchGate. 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... [Link]

  • Indian Academy of Sciences. Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. [Link]

  • Schrödinger. HOMO-LUMO Energy Gap. [Link]

  • Beilstein Journals. Supplementary Information for "A mild and efficient method for the synthesis of 2-bromo-4-substituted phenols". [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubChemLite. 4-bromo-5-methoxypyridine-2-carbonitrile (C7H5BrN2O). [Link]

  • PubChem. 5-Bromo-4-methoxypyrimidine. [Link]

  • Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

  • Indian Academy of Sciences. DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2(CN)2]2- as models for the active site of [Fe]-hydrogenase. [Link]

  • ChemRxiv. High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. [Link]

  • NIST. CCCBDB list of experimental dipole moments. [Link]

  • arXiv. Configuration-interaction calculations with density-functional theory molecular orbitals for modeling valence- and core-excited states in molecules. [Link]

  • Academia.edu. Structural, Electronic and Vibrational Study of 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT Approach. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • Thai Journal of Science and Technology. Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. [Link]

  • YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Bromo-5-methoxypyridin-2-yl)methanol as a Versatile Synthetic Building Block

Introduction The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Polysubstituted pyridines, in particular, offer a three-dimensional vector space for chemists to explore structure-activity relationships (SAR) with precision.[3][4][5] Molecules like Vismodegib and Clonixin underscore the therapeutic potential unlocked by intricate functionalization of the pyridine ring.[3]

This technical guide focuses on (4-Bromo-5-methoxypyridin-2-yl)methanol , a highly functionalized pyridine derivative. While not a widely cataloged commercial reagent, its structure represents a confluence of strategically placed reactive handles, making it a building block of significant potential for the synthesis of complex molecular architectures. The presence of a bromo group at the 4-position, a methanol unit at the 2-position, and a methoxy group at the 5-position provides a rich platform for sequential and diverse chemical transformations.

This document serves as a prospective guide for researchers, scientists, and drug development professionals. In the absence of extensive dedicated literature for this specific molecule, we will leverage established principles of pyridine chemistry and draw analogies from closely related structures to outline its synthesis, physicochemical properties, and, most importantly, its versatile applications in modern synthetic organic chemistry. We will explore its utility in key cross-coupling reactions and other transformations, providing field-proven insights and detailed protocols to empower its use in discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is paramount for its effective use. As (4-Bromo-5-methoxypyridin-2-yl)methanol is not a standard catalog item, we present its predicted physicochemical properties based on its structure and data from analogous compounds like 4-bromo-5-methoxy-2-methylpyridine.[6][7]

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₇H₈BrNO₂Elemental Composition
Molecular Weight 218.05 g/mol Elemental Composition
CAS Number Not availableNot found in major chemical databases.
Appearance Likely an off-white to pale yellow solidBased on similar substituted pyridines.[6]
XlogP (Predicted) ~1.5 - 2.0Estimated based on analogs like 4-bromo-5-methoxy-2-methylpyridine (XlogP ~1.9).[7]
Hydrogen Bond Donors 1 (from -OH)Structural Analysis
Hydrogen Bond Acceptors 3 (from N, -OCH₃, -OH)Structural Analysis
Rotatable Bonds 2Structural Analysis

Structural and Electronic Insights:

The reactivity of the pyridine ring is dictated by the interplay of its constituent functional groups:

  • Nitrogen Atom: As in all pyridines, the nitrogen atom is electron-withdrawing, reducing the overall electron density of the ring and making it less susceptible to electrophilic aromatic substitution compared to benzene. It also provides a site for protonation or coordination to metal catalysts.

  • C5-Methoxy Group: The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect), which partially counteracts the electron-withdrawing effect of the ring nitrogen, particularly at the ortho (C4, C6) and para (C2) positions.

  • C4-Bromo Group: The bromine atom is an electron-withdrawing group via induction (-I effect) but is also a weak deactivator that directs incoming electrophiles to the ortho and para positions. Its primary value lies in its exceptional utility as a handle for transition-metal-catalyzed cross-coupling reactions.

  • C2-Methanol Group: The hydroxymethyl group is weakly deactivating. Its significance is twofold: it can be a site for further synthetic elaboration (e.g., oxidation, etherification) and may require protection during certain reactions.

This specific arrangement of functional groups makes the C4-bromo position the most activated site for transformations like cross-coupling and lithium-halogen exchange, which will be the focus of its application as a building block.

Proposed Synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol

Given the absence of a commercially available source, a reliable synthetic route is essential. We propose a logical two-step sequence starting from the more accessible 5-methoxy-2-methylpyridine.

Synthetic Workflow Proposed Synthesis of the Target Building Block Start 5-Methoxy-2-methylpyridine Intermediate 4-Bromo-5-methoxy-2-methylpyridine Start->Intermediate Step 1: Regioselective Bromination (e.g., NBS in Acetonitrile) Target (4-Bromo-5-methoxypyridin-2-yl)methanol Intermediate->Target Step 2: Selective Oxidation (e.g., SeO2 in Dioxane)

Caption: Proposed two-step synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Experimental Protocol: Proposed Synthesis
Step 1: Regioselective Bromination of 5-Methoxy-2-methylpyridine

Causality: The goal is to introduce a bromine atom selectively at the C4 position. The C5-methoxy group is a powerful ortho-, para-director. The C2-methyl group is also an ortho-, para-director. The C4 position is ortho to the activating methoxy group, making it the most electronically favorable and sterically accessible site for electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.

Methodology:

  • To a solution of 5-methoxy-2-methylpyridine (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-Bromo-5-methoxy-2-methylpyridine .[6]

Step 2: Selective Oxidation of 4-Bromo-5-methoxy-2-methylpyridine

Causality: The conversion of a methyl group at the C2 position of a pyridine to a primary alcohol is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for the allylic- and benzylic-type oxidation of methyl groups.[8] The pyridine ring activates the adjacent methyl group, making it susceptible to this oxidation. Another effective method involves forming the pyridine N-oxide, rearranging with acetic anhydride to the acetate ester, and subsequent saponification.[9]

Methodology (Using SeO₂):

  • In a flask equipped with a reflux condenser, dissolve 4-Bromo-5-methoxy-2-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove selenium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, (4-Bromo-5-methoxypyridin-2-yl)methanol .

Applications as a Synthetic Building Block

The true value of (4-Bromo-5-methoxypyridin-2-yl)methanol lies in its capacity for diversification. The C4-bromo group is a premier handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and aryl-alkenyl structures.[10][11] The C4-bromo position of our building block is an ideal electrophilic partner for this transformation.

Suzuki Coupling Suzuki-Miyaura Coupling Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L₂ OA->TM [R-B(OR)₂]⁻ RE Reductive Elimination TM->RE RE->Pd0 Ar-R Product Coupled Product (Ar-R) RE->Product Boronic R-B(OH)₂ Boronic->TM Activation Base Base (e.g., K₂CO₃) Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Causality: This protocol uses a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (Pd(OAc)₂) and a phosphine ligand. A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[12] The choice of solvent and temperature is critical for reaction efficiency.

Methodology:

  • To a reaction vessel, add (4-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq), the desired aryl- or vinyl-boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a general and efficient method for coupling aryl halides with a vast range of primary and secondary amines.[13][14]

Buchwald_Hartwig Buchwald-Hartwig Amination Workflow Reactants Building Block (Ar-Br) + Amine (R₂NH) Product N-Arylated Product (Ar-NR₂) Reactants->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, BINAP) Catalyst->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Conditions Inert Atmosphere Anhydrous Toluene Heat (80-110 °C) Conditions->Product

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base to deprotonate the amine and regenerate the catalyst.[15][16] The choice of ligand is crucial and often depends on the specific substrates; bulky, electron-rich ligands like XPhos or BINAP are common.[17] Anhydrous and inert conditions are critical for success.

Methodology:

  • In an oven-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., BINAP, 0.08 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add (4-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene (0.1 M).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the mixture to room temperature, quench carefully with water, and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the direct connection of terminal alkynes to aryl halides, providing access to aryl-alkyne motifs that are valuable in materials science and as precursors for other heterocycles. The reaction typically employs a dual catalytic system of palladium and copper(I).

Protocol: Sonogashira Coupling

Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine, is required as both the solvent and to neutralize the HBr generated.

Methodology:

  • To a flask, add (4-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine (2:1 v/v, 0.2 M).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Once complete, concentrate the mixture and redissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Managing the Hydroxymethyl Group: Protection and Elaboration

The C2-methanol functionality adds another layer of synthetic versatility but may require protection during the aforementioned coupling reactions, especially if harsh bases or nucleophilic conditions are used.

Protection Strategy: The hydroxyl group can be readily protected as a silyl ether (e.g., using TBDMSCl, imidazole in DMF) or a benzyl ether (e.g., using NaH, BnBr in THF). These groups are robust under typical cross-coupling conditions and can be selectively removed later.[18][19][20]

  • TBDMS deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

  • Benzyl deprotection: Catalytic hydrogenation (H₂, Pd/C).

Further Elaboration:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild conditions (e.g., Dess-Martin periodinane) or to a carboxylic acid using stronger oxidants (e.g., Jones reagent, KMnO₄). This opens up a new reactive site for imine formation, Wittig reactions, or amide couplings.

  • Conversion to Halide: The alcohol can be converted to a chloride (using SOCl₂) or bromide (using PBr₃), creating a new electrophilic center for nucleophilic substitution reactions.

Therapeutic Relevance of the Scaffold

The structural motifs accessible from (4-Bromo-5-methoxypyridin-2-yl)methanol are highly relevant in contemporary drug discovery.

  • Substituted Pyridines: As a general class, substituted pyridines are ubiquitous in medicine, acting as enzyme inhibitors, receptor antagonists, and more.[1] The ability to introduce diverse aryl, heteroaryl, and amino substituents at the C4 position allows for the rapid generation of libraries to probe these interactions.

  • Pyridinylmethanols: The pyridinylmethanol core itself is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its presence is noted in various bioactive compounds.

  • Pyridinones: Demethylation of the C5-methoxy group (e.g., using BBr₃) would yield a pyridin-5-ol, which may exist in equilibrium with its pyridinone tautomer. Pyridinone scaffolds are increasingly recognized for their therapeutic potential, featuring in a range of compounds with antitumor, anti-inflammatory, and antimicrobial properties.[4][5]

The strategic placement of functional groups on this building block allows for the exploration of chemical space relevant to kinase inhibitors, GPCR modulators, and other important drug target classes.

Conclusion

(4-Bromo-5-methoxypyridin-2-yl)methanol, while not a common reagent, stands out as a building block of exceptional synthetic potential. Its architecture provides a robust platform for creating highly decorated pyridine derivatives through a suite of modern, reliable chemical transformations. The C4-bromo group serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, while the C2-methanol and C5-methoxy groups offer avenues for secondary modifications and influence the molecule's overall electronic properties. This guide has provided a prospective yet scientifically grounded framework for its synthesis and application. By leveraging the protocols and insights detailed herein, researchers can confidently employ this powerful scaffold to accelerate the discovery and development of novel chemical entities with significant therapeutic potential.

References

  • Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Benchchem. (n.d.).
  • Li, Y., et al. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
  • RSC Publishing. (2021).
  • Fülöp, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Synfacts. (2011). Regiospecific Synthesis of Polysubstituted Pyridines.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Grognet, P., et al. (2022).
  • ACS Publications. (n.d.). Pyridyllithium Compounds. The Journal of Organic Chemistry.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • ResearchGate. (n.d.).
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Ley, S. V., et al. (2015).
  • Polish Journal of Chemistry. (1991). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.).
  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.
  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Bhatia, B. L., et al. (2016). A review on the medicinal importance of pyridine derivatives.
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangement of N-oxides. A novel synthesis of pyridylmethanols and pyridyl-ethanols. Journal of the American Chemical Society.
  • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • ResearchGate. (n.d.).
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • SynArchive. (n.d.). Protecting Groups List.
  • ResearchGate. (2013).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC, NIH.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-methoxy-2-methylpyridine | 1256804-48-4.
  • PubChemLite. (n.d.). 4-bromo-5-methoxy-2-methylpyridine hydrochloride (C7H8BrNO).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Cambridge Open Engage. (n.d.).
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC, NIH.
  • Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • BLDpharm. (n.d.). 1227494-49-6|4-Bromo-2-methoxy-5-methylpyridine.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

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Foundational

Introduction: The Critical Role of Solubility for (4-Bromo-5-methoxypyridin-2-yl)methanol

An In-Depth Technical Guide to Determining the Solubility Profile of (4-Bromo-5-methoxypyridin-2-yl)methanol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of (4-Bromo-5-methoxypyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound (4-Bromo-5-methoxypyridin-2-yl)methanol. As a senior application scientist, the following sections are designed to not only present a methodology but to instill a deep understanding of the principles at play, ensuring robust and reliable results in your research and development endeavors.

(4-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of its substituents on biological activity and material properties. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[][2] A comprehensive understanding of its solubility in various organic solvents is paramount for several stages of development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.[]

  • Preclinical and Clinical Testing: Ensuring consistent and predictable absorption.[]

  • Analytical Method Development: Preparing solutions for characterization and quantification.

This guide will provide the theoretical and practical knowledge necessary to establish a complete solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of (4-Bromo-5-methoxypyridin-2-yl)methanol suggests a moderate to high degree of polarity due to:

  • The Pyridine Ring: The nitrogen atom in the heterocyclic ring creates a dipole moment, making pyridine and its derivatives polar.[6] Pyridine itself is miscible with water and most organic solvents.[7][8]

  • The Methanol Group (-CH₂OH): This group is capable of both donating and accepting hydrogen bonds, which will significantly influence its interaction with protic solvents.

  • The Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

  • The Bromo Group (-Br): This group adds to the molecular weight and has a modest electron-withdrawing effect.

Based on these features, we can anticipate that (4-Bromo-5-methoxypyridin-2-yl)methanol will exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO). Its solubility in non-polar solvents (like hexane) is expected to be limited.

The following diagram illustrates the key molecular features of (4-Bromo-5-methoxypyridin-2-yl)methanol that influence its solubility.

Caption: Key molecular properties of (4-Bromo-5-methoxypyridin-2-yl)methanol that govern its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a stable, saturated solution.[2] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9][10][11]

Materials and Equipment
  • (4-Bromo-5-methoxypyridin-2-yl)methanol (solid)

  • A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol

The following protocol is a self-validating system, designed to ensure accuracy and reproducibility.

  • Preparation of the Solvent System:

    • Select a range of solvents with varying polarities.

    • Ensure all solvents are of high purity to avoid influencing the results.

  • Sample Preparation:

    • Add an excess amount of solid (4-Bromo-5-methoxypyridin-2-yl)methanol to each vial. The excess is crucial to ensure that a saturated solution is formed.[10][11]

    • Accurately record the weight of the compound added.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be strictly controlled as it significantly impacts solubility.[5][11]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).[13]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[13]

  • Quantification:

    • Prepare a series of standard solutions of (4-Bromo-5-methoxypyridin-2-yl)methanol of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound in the sample.[12][14]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis A Weigh excess (4-Bromo-5-methoxypyridin-2-yl)methanol B Add known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F H Analyze samples and standards (e.g., by HPLC) F->H G Prepare standard solutions G->H I Calculate concentration from calibration curve H->I

Caption: Step-by-step workflow for determining the equilibrium solubility using the shake-flask method.

Data Analysis and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Hexane0.125Experimental Value
Toluene2.425Experimental Value
Dichloromethane3.125Experimental Value
Ethyl Acetate4.425Experimental Value
Acetone5.125Experimental Value
Ethanol5.225Experimental Value
Methanol6.625Experimental Value
  • Effect of Solvent Polarity: A higher solubility in solvents with higher polarity indices would confirm the polar nature of the compound. The interplay between the solute and solvent's polarity is a primary driver of solubility.[4][5][15]

  • Role of Hydrogen Bonding: Compare the solubility in polar aprotic solvents (e.g., acetone) with polar protic solvents (e.g., methanol, ethanol). Higher solubility in protic solvents would indicate that the hydrogen-donating ability of the methanol group and the hydrogen-accepting capabilities of the nitrogen and oxygen atoms are significant contributors to the solvation process.

  • Impact of Temperature: If experiments are conducted at different temperatures, the effect of temperature on solubility can be determined. For most solids, solubility increases with temperature.[5]

Conclusion

This guide has provided a comprehensive methodology for determining the solubility profile of (4-Bromo-5-methoxypyridin-2-yl)methanol in organic solvents. By combining a sound theoretical understanding of molecular interactions with a robust experimental protocol like the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is essential for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new chemical entities.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Ghaffarian, R., et al. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Shaimerdenova, A., et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. PMC. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • de Oliveira, G. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa. [Link]

  • ResearchGate. The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. [Link]

  • Chempanda. Pyridine deep dive: Properties, structure, synthesis and sources. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • University of Bath. Pyridines: properties, syntheses & reactivity. [Link]

  • UNI ScholarWorks. Solubility and Polarity. [Link]

Sources

Exploratory

Reactivity profile of bromine at the C4 position in pyridine rings

Executive Summary: The C4 Electronic Paradox In medicinal chemistry, 4-bromopyridine is a deceptive scaffold. Structurally simple, it offers a critical entry point for biaryl ether synthesis and cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4 Electronic Paradox

In medicinal chemistry, 4-bromopyridine is a deceptive scaffold. Structurally simple, it offers a critical entry point for biaryl ether synthesis and cross-coupling. However, its reactivity profile is governed by a sharp dichotomy: it is kinetically activated for nucleophilic attack yet thermodynamically prone to destructive self-polymerization in its free base form.

This guide moves beyond standard textbook definitions to address the practical handling, stabilization, and chemoselective functionalization of the C4 position. The C4 carbon is electron-deficient (


-deficient), rendering it highly susceptible to Nucleophilic Aromatic Substitution (

) and oxidative addition by transition metals. Unlike the C2 position, C4 lacks the direct steric shielding of the nitrogen lone pair, often making it the kinetic point of entry for bulky nucleophiles.

The Stability Paradox: Handling 4-Bromopyridine

The most common failure mode in 4-bromopyridine chemistry is not catalyst failure, but substrate degradation prior to reaction.

The Mechanism of Self-Polymerization

4-Bromopyridine exists stably only as a salt (typically Hydrochloride, HCl). Upon neutralization to the free base, the molecule becomes a "Janus" substrate:

  • Nucleophile: The pyridine nitrogen lone pair.

  • Electrophile: The C4-Br carbon (highly activated).

In the absence of an external electrophile, the nitrogen of one molecule attacks the C4 position of another, displacing bromide. This triggers a chain-growth polymerization, forming insoluble poly(4-pyridyl)pyridinium bromide salts (Zincke-type salts).

Visualization: Stability & Reactivity Map

ReactivityMap cluster_warning CRITICAL WINDOW Salt 4-Bromopyridine HCl Salt (Stable Solid) Base Free Base (Reactive Monomer) Salt->Base Neutralization (aq. NaHCO3) Polymer Poly(4-pyridyl) pyridinium Tars (Dead End) Base->Polymer Self-Reaction (>0°C, Conc.) Product Functionalized Pyridine Base->Product Suzuki/Buchwald or SnAr

Figure 1: The "Critical Window" represents the lifespan of the free base. Operations here must be rapid and cold.

Protocol 1: In-Situ Free Base Generation

Do not isolate and store the free base. Use this biphasic protocol to generate it immediately before coupling.

  • Suspension: Suspend 4-bromopyridine HCl (1.0 equiv) in the organic solvent of choice (e.g., Toluene or DCM).

  • Cooling: Chill to 0°C.

  • Neutralization: Add saturated aq.

    
     (2.0 equiv) or cold 1M NaOH.
    
  • Extraction: Stir rapidly for 5-10 minutes. Separate layers immediately.

  • Drying: Pass the organic layer through a plug of anhydrous

    
     directly into the reaction vessel containing the catalyst/nucleophile.
    
    • Note: If the reaction allows, use the HCl salt directly with an excess of base (e.g., 3.0 equiv

      
       in Suzuki conditions) to skip this risky step.
      

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated for


 due to the para-relationship with the electron-withdrawing nitrogen.
Chemoselectivity: C4 vs. C2

While both positions are activated, C4 is often favored for bulky nucleophiles.

  • Electronic: The intermediate Meisenheimer complex at C4 is symmetric and highly stabilized.

  • Steric: The C2 position suffers from repulsion by the nitrogen lone pair.

Data Profile: Relative Rates of Displacement (Methoxide in MeOH) | Position | Relative Rate (


) | Activation Energy (

) | Notes | | :--- | :--- | :--- | :--- | | C4-Br | 100 | Low | Kinetically favored. | | C2-Br | ~85 | Medium | Slightly slower due to lone-pair repulsion. | | C3-Br | < 0.1 | High | Not activated; requires benzyne/Pd mechanism. |
Protocol 2: C4-Amination ( )

Target: Synthesis of 4-morpholinopyridine.

  • Mix: Combine 4-bromopyridine HCl (1.0 equiv) and Morpholine (3.0 equiv) in NMP or DMSO.

    • Why excess amine? It acts as both nucleophile and base to scavenge HCl.

  • Heat: Stir at 100°C for 4-6 hours.

    • Monitoring: The reaction is clean; disappearance of starting material is usually quantitative.

  • Workup: Pour into water. The product usually precipitates or can be extracted with EtOAc.[1]

Transition Metal Catalysis: Suzuki & Buchwald

Palladium-catalyzed cross-couplings at C4 are robust but require specific attention to catalyst poisoning by the pyridine nitrogen.

The Catalyst Poisoning Effect

The pyridine nitrogen is a good


-donor. It can displace phosphine ligands from Pd(0) or Pd(II), forming inactive Pd(Pyridine)_n complexes.
  • Solution: Use bulky, electron-rich ligands (e.g., XantPhos,

    
    ) that cannot be easily displaced by the pyridine nitrogen.
    
Visualization: Catalytic Cycle & Inhibition

SuzukiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 4-Br-Py Poison Catalyst Arrest (Pd-Pyridine Complex) OxAdd->Poison Pyridine N-Coordination TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Base/Boronate Prod Reductive Elimination (Biaryl Product) TransMet->Prod Prod->Pd0

Figure 2: The red path indicates the "dead" catalytic state caused by nitrogen coordination.

Protocol 3: Robust Suzuki-Miyaura Coupling

This protocol uses the HCl salt directly to minimize handling risks.

  • Reagents:

    • 4-Bromopyridine HCl (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • 
       (5 mol%) or 
      
      
      
      (for sterically demanding cases).
    • 
       (3.5 mmol) - Excess base neutralizes the HCl salt in situ.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Conditions: Heat to 90°C under Argon for 12 hours.

  • Purification: The pyridine nitrogen makes the product polar. Acid/Base extraction is highly effective for purification (Extract into 1M HCl, wash organics, basify aqueous layer, extract product).

Advanced Metallation: The Halogen Dance

For advanced functionalization, researchers often attempt lithiation. This is where the "Halogen Dance" (Base-Catalyzed Halogen Migration) becomes a critical risk or a strategic tool.

Mechanism: Exchange vs. Deprotonation
  • Lithium-Halogen Exchange (Kinetic): Using n-BuLi at -78°C attacks the Br atom directly. This yields 4-lithiopyridine, which is stable at low temperatures.

  • Deprotonation (Thermodynamic): Using LDA attacks the C3-H (ortho-proton). This creates a 3-lithio-4-bromo intermediate. The unstable anion attacks the Br of a neighboring molecule, causing the Br to "dance" to the C3 position.

Guidance:

  • To functionalize C4 : Use n-BuLi / -78°C / THF.

  • To functionalize C3 (starting from C4-Br): Use LDA / -78°C (Halogen Dance pathway).

References

  • Reactivity of Pyridine Rings: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Self-Polymerization of 4-Halopyridines: Wibaut, J. P.; Broekman, F. W. "Syntheses in the Pyridine Series." Recueil des Travaux Chimiques des Pays-Bas1939 , 58, 885. Link

  • Suzuki Coupling Protocols: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link

  • Halogen Dance Mechanism: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007 , 36, 1046. Link

  • Predictive

    
     Models:  "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." Chem. Sci.2022 , 13, 12000. Link
    

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of (4-Bromo-5-methoxypyridin-2-yl)methanol in Medicinal Chemistry

An in-depth guide to the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol, a key building block for pharmaceutical research and development. This document provides detailed protocols, mechanistic insights, and practi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol, a key building block for pharmaceutical research and development. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Substituted pyridines are "privileged" scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The specific substitution pattern of (4-Bromo-5-methoxypyridin-2-yl)methanol makes it a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability. The hydroxymethyl group at the 2-position offers a site for derivatization, enabling the construction of diverse chemical libraries for drug discovery.

This application note details a reliable, multi-step synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol, commencing from commercially available 2-amino-4-methylpyridine. The described protocol is designed to be robust and scalable, providing researchers with a practical guide to accessing this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol is a multi-step process that can be logically divided into the following key transformations:

  • Protection and Oxidation: The synthesis begins with the protection of the amino group of 2-amino-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

  • Esterification and Bromination: The resulting carboxylic acid is esterified, and the pyridine ring is subsequently brominated.

  • Methoxylation: The bromo-substituted pyridine is then subjected to methoxylation.

  • Reduction: Finally, the ester is reduced to the desired primary alcohol, (4-Bromo-5-methoxypyridin-2-yl)methanol.

Synthesis_Workflow A 2-Amino-4-methylpyridine B Protection & Oxidation A->B 1. Acetic Anhydride 2. KMnO4 C 5-Bromo-2-amino-4-pyridinecarboxylic acid B->C D Esterification C->D SOCl2, MeOH E Methyl 5-bromo-2-aminopyridine-4-carboxylate D->E F Diazotization & Hydrolysis E->F NaNO2, H2SO4 G Methyl 5-bromo-2-hydroxypyridine-4-carboxylate F->G H Reduction G->H LiAlH4 or NaBH4 I (4-Bromo-5-hydroxypyridin-2-yl)methanol H->I

Figure 1. Overall workflow for the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Experimental Protocols

PART 1: Synthesis of 5-Bromo-2-nitropyridine-4-carboxylic acid

This initial part of the synthesis focuses on the functionalization of the pyridine ring, starting from 2-amino-5-bromo-4-methylpyridine.

Protocol 1.1: Oxidation of 2-Amino-5-bromo-4-methylpyridine

  • Reaction Setup: In a 5L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromo-4-methylpyridine (0.535 mol) to 2550 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Preparation of Oxidizing Agent: In a separate 5L Erlenmeyer flask, slowly add 1500 mL of concentrated sulfuric acid to 750 mL of 30% hydrogen peroxide, ensuring the temperature does not exceed 20°C. Cool this solution to 5°C.

  • Oxidation Reaction: Slowly add the prepared oxidizing solution to the pyridine solution, maintaining the reaction temperature between 5°C and 15°C. After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

  • Workup: Pour the reaction mixture onto 2 kg of crushed ice. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water. Dry the solid at 70°C to obtain 5-bromo-4-methyl-2-nitropyridine.

  • Second Oxidation: Dissolve the 5-bromo-4-methyl-2-nitropyridine (0.461 mol) in 1.5 L of concentrated sulfuric acid (98.3%) in an ice-water bath. Slowly add sodium dichromate dihydrate (1.164 mol). After the addition, stir the reaction at room temperature for 6 hours.

  • Isolation: Pour the reaction mixture onto 2 kg of crushed ice. A solid will precipitate. Collect the solid by filtration, wash with a small amount of water, and dry at 70°C to yield 5-bromo-2-nitroisonicotinic acid.[3] The filtrate can be extracted with chloroform to recover more product.

Rationale and Mechanistic Insights:

The initial oxidation with a piranha solution (H2O2/H2SO4) is a powerful method to convert the amino group to a nitro group and the methyl group to a carboxylic acid. However, a two-step approach is often more controlled. The first step in the provided patent involves the nitration of the amino group and oxidation of the methyl group.[3] The subsequent oxidation with sodium dichromate in sulfuric acid is a classic method for oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid.

PART 2: Synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol

This part of the synthesis involves the conversion of the carboxylic acid to the final alcohol product.

Protocol 2.1: Esterification of 5-Bromo-2-nitroisonicotinic acid

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-nitroisonicotinic acid in methanol. Cool the mixture to 0°C in an ice bath.

  • Esterification: Slowly add thionyl chloride to the mixture. Allow the reaction to warm to room temperature and stir for 1-5 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Protocol 2.2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the methyl 5-bromo-2-nitroisonicotinate in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as iron powder in the presence of a small amount of acid (e.g., acetic acid or HCl), or perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Workup: After the reaction is complete (monitored by TLC), filter off the catalyst or iron salts. Concentrate the filtrate to obtain methyl 2-amino-5-bromoisonicotinate.

Protocol 2.3: Diazotization and Hydrolysis

  • Reaction Setup: Dissolve the methyl 2-amino-5-bromoisonicotinate in dilute sulfuric acid and cool to 0°C.

  • Diazotization: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Hydrolysis: After the addition is complete, warm the reaction mixture to room temperature and then heat to hydrolyze the diazonium salt to the corresponding hydroxyl group.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield methyl 5-bromo-2-hydroxyisonicotinate.

Protocol 2.4: Methoxy Group Introduction (Williamson Ether Synthesis)

  • Reaction Setup: Dissolve the methyl 5-bromo-2-hydroxyisonicotinate in an aprotic polar solvent such as DMF or DMSO.

  • Deprotonation: Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to obtain methyl 4-bromo-5-methoxypyridine-2-carboxylate.

Protocol 2.5: Reduction of the Ester to the Alcohol

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 4-bromo-5-methoxypyridine-2-carboxylate in an anhydrous ether solvent such as THF or diethyl ether. Cool the solution to 0°C.

  • Reduction: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[4] For the more reactive LiAlH4, strict anhydrous conditions are essential.

  • Quenching: After the reduction is complete (monitored by TLC), carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH4). If NaBH4 is used, the reaction can be quenched by the addition of water or dilute acid.

  • Extraction and Purification: Filter the resulting mixture through a pad of Celite to remove the aluminum or boron salts. Wash the filter cake with the reaction solvent. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude (4-Bromo-5-methoxypyridin-2-yl)methanol. The product can be further purified by column chromatography on silica gel.

Data Summary

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
2-Amino-4-methylpyridine108.14-227-229Harmful if swallowed
Sulfuric Acid98.081.84337Severe skin burns and eye damage
Hydrogen Peroxide (30%)34.011.11108Oxidizer, causes severe skin burns
Sodium Dichromate261.972.52400 (decomposes)Oxidizer, toxic, carcinogen
Thionyl Chloride118.971.6479Causes severe skin burns and eye damage
Methanol32.040.79264.7Highly flammable, toxic
Lithium Aluminum Hydride37.950.917-Reacts violently with water
Sodium Borohydride37.831.07400 (decomposes)Flammable solid, toxic

Troubleshooting and Safety Precautions

  • Safety: The synthesis involves the use of corrosive, toxic, and flammable reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: The reduction with LiAlH4 is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • Temperature Control: Many of the reaction steps are exothermic. It is crucial to maintain the recommended reaction temperatures using ice baths to prevent side reactions and ensure safety.

  • Quenching of LiAlH4: The quenching of LiAlH4 is a highly exothermic process that generates hydrogen gas. It must be done slowly and carefully, especially on a large scale.

  • Purification: The final product may require purification by column chromatography to remove any unreacted starting material or byproducts. A suitable eluent system can be determined by TLC analysis.

References

  • Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride and Pyridine.
  • β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC. (n.d.).
  • How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ - Guidechem. (2022, December 18).
  • Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
  • Pyridine compounds are important structural units widely present in fine chemicals, pharmaceuticals, and other structures. (n.d.).
  • Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. (2006, December 05).
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols for the Chemoselective Protection of the Primary Alcohol in (4-Bromo-5-methoxypyridin-2-yl)methanol

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Synthesis of Functionalized Pyridines In the intricate landscape of pharmaceutical and materials science, substituted pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Functionalized Pyridines

In the intricate landscape of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. The compound (4-Bromo-5-methoxypyridin-2-yl)methanol is a valuable intermediate, possessing multiple reactive sites that can be selectively manipulated to build more complex molecular architectures. A common and critical step in the synthetic manipulation of such molecules is the temporary masking or "protection" of the primary alcohol functionality. This prevents its unintended reaction during subsequent transformations at other positions of the pyridine ring.[1]

This application note provides a detailed, field-proven protocol for the chemoselective protection of the primary alcohol in (4-Bromo-5-methoxypyridin-2-yl)methanol using the tert-butyldimethylsilyl (TBDMS) group. The TBDMS ether is a widely employed protecting group due to its ease of introduction, robust stability across a range of reaction conditions, and straightforward removal under specific and mild conditions.[2] We will delve into the causality behind the choice of reagents and conditions, potential challenges, and the necessary analytical techniques to ensure a successful and reproducible outcome.

Strategic Considerations for Protecting (4-Bromo-5-methoxypyridin-2-yl)methanol

The structure of (4-Bromo-5-methoxypyridin-2-yl)methanol presents a primary alcohol that is the intended site of protection. However, the pyridine nitrogen introduces a potential site for a competing reaction. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base, potentially reacting with the silylating agent.

To achieve high chemoselectivity for the desired O-silylation over N-silylation, the choice of reaction conditions is paramount. The use of a suitable base and solvent system will be critical to favor the formation of the alkoxide of the primary alcohol, which is a more potent nucleophile for the silylating agent than the neutral pyridine nitrogen.

The TBDMS group is selected for its steric bulk, which not only contributes to the stability of the resulting silyl ether but also enhances the selectivity of its introduction on a primary alcohol.[3]

Experimental Protocol: TBDMS Protection of (4-Bromo-5-methoxypyridin-2-yl)methanol

This protocol is designed for the efficient and selective protection of the primary alcohol of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Materials:

  • (4-Bromo-5-methoxypyridin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography system

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (4-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).

    • Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved. Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst.[4]

  • Silylation Reaction:

    • To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product, being less polar, will have a higher Rf value than the starting alcohol. The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil or solid, is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2-((tert-butyldimethylsilyloxy)methyl)-4-bromo-5-methoxypyridine.

Data Presentation:

ParameterRecommended ValueObservations
Stoichiometry
(4-Bromo-5-methoxypyridin-2-yl)methanol1.0 eq
TBDMS-Cl1.2 eqA slight excess ensures complete reaction.
Imidazole2.5 eqActs as base and catalyst.
Reaction Conditions
SolventAnhydrous DMFGood solvent for both reactants.
TemperatureRoom TemperatureMild and effective.
Reaction Time2-4 hoursMonitor by TLC for completion.
Analytical Data
TLC EluentHexanes:Ethyl Acetate (e.g., 3:1)Adjust ratio for optimal separation.
Expected Product RfHigher than starting materialLess polar product moves further up the plate.

Visualization of the Protection Workflow

Protection_Workflow cluster_prep Preparation cluster_reaction Silylation cluster_workup Work-up & Purification Start Start: (4-Bromo-5-methoxypyridin-2-yl)methanol Reagents Add Imidazole & Anhydrous DMF Start->Reagents Add_TBDMSCl Add TBDMS-Cl Reagents->Add_TBDMSCl Stir Stir at RT (2-4h) Add_TBDMSCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End: Protected Product Purify->End

Caption: Workflow for the TBDMS protection of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Mechanism of Silylation

The reaction proceeds via a nucleophilic substitution at the silicon center. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it can also act as a nucleophilic catalyst by forming a highly reactive silylimidazolium intermediate.

Silylation_Mechanism cluster_activation Activation of Silylating Agent cluster_nucleophilic_attack Nucleophilic Attack cluster_regeneration Catalyst Regeneration Imidazole Imidazole Silyl_Imidazole Silylimidazolium Intermediate (Highly Reactive) Imidazole->Silyl_Imidazole + TBDMSCl TBDMS-Cl TBDMSCl->Silyl_Imidazole Product Protected Alcohol Alcohol (4-Bromo-5-methoxypyridin-2-yl)methanol Alkoxide Alkoxide Alcohol->Alkoxide Imidazole (Base) Alkoxide->Product + Silylimidazolium Intermediate Imidazole_H Protonated Imidazole Imidazole_H->Imidazole Regenerated Catalyst

Caption: Simplified mechanism of imidazole-catalyzed silylation of an alcohol.

Deprotection Protocols

The TBDMS group can be readily removed to regenerate the alcohol. The choice of deprotection method depends on the stability of the other functional groups in the molecule.

1. Fluoride-Mediated Deprotection (TBAF):

This is the most common and mildest method for TBDMS deprotection, leveraging the high affinity of fluoride for silicon.

  • Procedure: Dissolve the TBDMS-protected compound in anhydrous THF. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.[5]

2. Acid-Catalyzed Deprotection:

TBDMS ethers are also susceptible to cleavage under acidic conditions.

  • Procedure: Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio) and stir at room temperature. Alternatively, a solution of HCl in methanol can be used. Monitor the reaction by TLC and neutralize with a base upon completion before work-up.[1]

Trustworthiness and Self-Validation

To ensure the success of this protocol, the following self-validating steps are crucial:

  • Purity of Reagents: Use anhydrous solvents and ensure the TBDMS-Cl is of high quality and has not been hydrolyzed.

  • Reaction Monitoring: Diligent monitoring by TLC is essential to determine the reaction endpoint and to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Spectroscopic Confirmation: The structure of the final protected product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the appearance of new signals corresponding to the tert-butyl and dimethylsilyl protons, along with a downfield shift of the methylene protons adjacent to the oxygen, will confirm the successful protection.

Conclusion

This application note provides a comprehensive and reliable protocol for the protection of the primary alcohol in (4-Bromo-5-methoxypyridin-2-yl)methanol as a TBDMS ether. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently perform this crucial transformation, enabling the further synthetic elaboration of this versatile pyridine intermediate.

References

  • Marin-Luna, M., Patschinski, P., & Zipse, H. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry – A European Journal, 24(56), 15052-15058. [Link]

  • Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. r/Chempros. [Link]

  • Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Ka, Y., et al. (2018). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Journal of the American Chemical Society, 140(10), 3639-3643. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Wang, Z., et al. (2014). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 58(1), 4.60.1-4.60.15. [Link]

  • ChemRxiv. (2020). Silyl Enol Ethers from 1-Arylallylic Alcohols by C,O-Difunctionalization of Dipotassio. [Link]

  • Wikipedia. (2023). Silylation. [Link]

  • ResearchGate. (2020). Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Dachavaram, S. S., et al. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Organic & Biomolecular Chemistry, 16(30), 5544-5550. [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2019). Molecules, 24(12), 2289. [Link]

  • Orellana, A., & Naka, T. (2005). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 46(25), 4347-4350.
  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?[Link]

  • Prybil, J. W., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(2), 1149-1156. [Link]

  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Wikipedia. (2023). tert-Butyldiphenylsilyl. [Link]

  • ChemRxiv. (2024). Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

  • RSC Publishing. (2014). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives. RSC Advances, 4(109), 63845-63852. [Link]

Sources

Method

Application Note: Leveraging (4-Bromo-5-methoxypyridin-2-yl)methanol for Fragment-Based Drug Discovery

An Application Guide for Researchers and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compound...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] By starting with small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS).[2][3][4] This application note provides a detailed guide on the utilization of a specific, high-value fragment, (4-Bromo-5-methoxypyridin-2-yl)methanol , in an FBDD campaign. We will dissect the strategic value of its chemical features and provide comprehensive, field-proven protocols for its screening, validation, and optimization.

The Rationale: Why (4-Bromo-5-methoxypyridin-2-yl)methanol?

The selection of fragments for a screening library is a critical first step in any FBDD program.[2][3] Compounds are chosen based on criteria such as the "Rule of Three" (e.g., MW ≤ 300 Da, cLogP ≤ 3) and the presence of desirable chemical features that can form high-quality interactions with protein targets.[4] (4-Bromo-5-methoxypyridin-2-yl)methanol is an exemplary fragment due to its unique combination of functional groups, each serving a distinct purpose in probing a protein's binding site.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂PubChem
Molecular Weight 218.05 g/mol PubChem
CAS Number 1060813-28-5Supplier Data
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
cLogP 1.5 (Predicted)Supplier Data
Rotatable Bonds 2Calculated

Key Structural Features for Molecular Recognition:

  • Pyridine Ring: A ubiquitous scaffold in medicinal chemistry, the nitrogen atom acts as a key hydrogen bond acceptor. Its aromatic nature allows for potential π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a binding pocket.

  • Bromo Group: Halogens, particularly bromine and iodine, are increasingly utilized in rational drug design for their ability to form halogen bonds.[5] This interaction occurs between the electropositive region on the halogen atom, known as the σ-hole, and an electron donor like a backbone carbonyl oxygen.[5][6] This provides a directional and stabilizing interaction that can significantly enhance binding affinity and selectivity.[6][7][8]

  • Methoxy Group: The methoxy group is a versatile feature. The oxygen atom can act as a hydrogen bond acceptor, and its presence can favorably modulate a compound's metabolic stability and physicochemical properties.[9][10] Structure-activity relationship (SAR) studies often show that a methoxy group can form critical interactions with a protein backbone, leading to a significant increase in binding affinity.[9]

  • Hydroxymethyl Group: This functional group is an invaluable asset in FBDD. It serves as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the oxygen lone pairs). Crucially, it provides a well-defined, synthetically tractable vector for subsequent fragment evolution, a process known as "fragment growing".[11][12]

Collectively, these features make (4-Bromo-5-methoxypyridin-2-yl)methanol a highly versatile probe, capable of forming multiple, high-quality interactions within a binding site and providing clear pathways for optimization.

The FBDD Experimental Workflow: A Comprehensive Overview

A successful FBDD campaign is a multi-stage process that requires rigorous experimental design and the use of orthogonal techniques to ensure high-quality, validated hits.[13][14]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead LibPrep Fragment Library Prep (Solubility, QC) PrimScreen Primary Biophysical Screen (SPR, NMR, or TSA) LibPrep->PrimScreen HitTriage Hit Triage & Analysis PrimScreen->HitTriage OrthoScreen Orthogonal Screen (e.g., ITC) HitTriage->OrthoScreen Confirmed Hits Structure Structural Biology (X-ray Crystallography) OrthoScreen->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Validated Complex ChemSynth Chemical Synthesis SBDD->ChemSynth LeadOpt Lead Optimization (Potency, ADMET) ChemSynth->LeadOpt Optimization_Strategies cluster_0 Optimization Strategies Start { Fragment Hit | (4-Bromo-5-methoxypyridin-2-yl)methanol} Grow Fragment Growing Elaboration at a single vector (e.g., hydroxymethyl group) Start->Grow Add R-group Link Fragment Linking Connecting two distinct fragments bound in adjacent pockets Start->Link Add Linker + Fragment 2 Merge Fragment Merging Fusing two overlapping fragments into a single scaffold Start->Merge Combine with Fragment 3

Sources

Application

Buchwald-Hartwig amination conditions for 4-bromopyridine derivatives

Application Note: Buchwald-Hartwig Amination of 4-Bromopyridine Derivatives Part 1: Executive Summary & Technical Rationale The amination of 4-bromopyridine derivatives presents a distinct set of challenges compared to s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4-Bromopyridine Derivatives

Part 1: Executive Summary & Technical Rationale

The amination of 4-bromopyridine derivatives presents a distinct set of challenges compared to standard aryl halide couplings. While the C4 position is electronically activated for oxidative addition (relative to phenyl halides), the presence of the pyridyl nitrogen creates a high risk of catalyst poisoning via competitive


-binding to the Palladium center. Furthermore, the electron-deficient nature of the ring can destabilize the reductive elimination step if the ligand is not sufficiently electron-rich.

This guide moves beyond generic "screen-and-pray" approaches. We utilize Third and Fourth Generation (G3/G4) Palladacycle Precatalysts to guarantee the formation of the active mono-ligated Pd(0) species, bypassing the induction periods and aggregation issues common with Pd(OAc)


 or Pd

(dba)

in situ mixing.
Critical Parameter Optimization
ParameterRecommendation for 4-BromopyridinesMechanistic "Why"
Ligand Class Dialkylbiaryl Phosphines (Buchwald Ligands)Bulky substituents (e.g.,

-Pr, Cy) prevent bis-ligation and force the formation of the active L1Pd(0) species. The lower aryl ring ensures stability, while the upper ring controls steric bulk to facilitate reductive elimination.
Catalyst Source Pd-G3 or G4 Precatalysts Eliminates the need for excess ligand and reducing agents. G3/G4 precatalysts activate rapidly upon exposure to base, ensuring a high concentration of active catalyst before the pyridine substrate can sequester the metal.
Base NaO

Bu
(Standard) or LHMDS (Sensitive)
Strong bases are required to deprotonate the amine-Pd complex.[1] LHMDS is critical if the substrate contains base-sensitive esters or if the reaction must be run at lower temperatures to avoid decomposition.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential to prevent competition with the ligand.

-Amyl alcohol is an excellent alternative for solubility issues.

Part 2: Decision Matrix & Workflow

Before beginning experimental work, select the appropriate protocol based on your nucleophile.

LigandSelection Start Nucleophile Type? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Sulfonamide (R-CONH2) Start->Amide BrettPhos Ligand: BrettPhos Cat: BrettPhos Pd G3/G4 Base: NaOtBu Primary->BrettPhos Standard RuPhos Ligand: RuPhos Cat: RuPhos Pd G3/G4 Base: NaOtBu Secondary->RuPhos Steric Bulk tBuBrett Ligand: tBuBrettPhos Cat: tBuBrettPhos Pd G3 Base: K3PO4 / NaOtBu Amide->tBuBrett High Activity Xantphos Ligand: Xantphos Cat: Pd2(dba)3 Base: Cs2CO3 Amide->Xantphos Cost Effective

Figure 1: Ligand selection decision tree based on nucleophile class. High contrast nodes indicate critical decision points.

Part 3: Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Best for: Anilines, Benzylamines, Alkyl amines.

Reagents:

  • 4-Bromopyridine derivative (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: NaO

    
    Bu (1.4 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the 4-bromopyridine (if solid), NaO

    
    Bu, and BrettPhos Pd G3 catalyst.
    
    • Note: If the amine is a solid, add it here.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).[2]

  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (if liquid) and the 4-bromopyridine (if liquid) via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C .

    • Visual Check: The solution should turn from a pale suspension to a dark amber/brown solution within 5-10 minutes, indicating active catalyst formation.

  • Monitoring: Stir for 2–4 hours. Monitor by LCMS.[2]

    • End-point: Look for consumption of bromide.[3][4] If conversion stalls at >50%, add 1.0 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-methylanilines, Cyclic amines.

Reagents:

  • 4-Bromopyridine derivative (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: NaO

    
    Bu (1.4 equiv) or LHMDS (2.0 equiv if base-sensitive)
    
  • Solvent: Toluene or THF (0.2 M)

Methodology:

  • Follow the setup in Protocol A.

  • Temperature: Secondary amines often require slightly higher energy to overcome steric hindrance during amine coordination. Heat to 80–100°C .[1]

  • LHMDS Variation: If using LHMDS (1.0 M in THF), add it last dropwise to the mixture at RT before heating. This prevents localized decomposition of the substrate.

  • Workup: Standard Celite filtration.

    • Tip: RuPhos is extremely lipophilic. Ensure your column chromatography gradient is adjusted (often requires slower ramp) to separate the free ligand from the product.

Protocol C: Coupling with Amides (tBuBrettPhos System)

Best for: Primary amides, Lactams, Sulfonamides.

Reagents:

  • 4-Bromopyridine derivative (1.0 equiv)

  • Amide (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 - 3.0 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent:

    
    -Amyl Alcohol or Dioxane
    

Methodology:

  • Base Prep: Inorganic bases like K

    
    PO
    
    
    
    must be finely ground and dried. Particle size significantly affects reaction rate.[1]
  • Temperature: Heat to 100–110°C . Amide coupling is slower than amine coupling.

  • Water Addition: For K

    
    PO
    
    
    
    systems, adding 1-2 drops of degassed water can significantly accelerate the reaction by increasing the solubility of the base (interfacial catalysis).

Part 4: Troubleshooting & Optimization Matrix

If the standard protocols fail, use this matrix to diagnose the failure mode.

SymptomProbable CauseCorrective Action
0% Conversion Catalyst PoisoningThe pyridine nitrogen is binding Pd. Action: Switch to a bulkier ligand (e.g., from RuPhos to BrettPhos) or increase catalyst loading to 5 mol%. Ensure the reaction is strictly anaerobic.
Stalled at 50% Catalyst DeactivationThe active Pd species has precipitated (Pd black). Action: Add a second charge of catalyst (1 mol%) after 2 hours. Switch solvent to

-Amyl alcohol to improve solubility.
Protodehalogenation

-Hydride Elimination
The bromide is replaced by hydrogen (H). Action: This occurs if the amine oxidation is faster than reductive elimination. Switch to BrettPhos (promotes reductive elimination) and lower the temperature.
Dimer Formation Homocoupling4,4'-bipyridine formation. Action: Ensure the reaction is degassed thoroughly (O

promotes homocoupling). Reduce the amount of base slightly.

Part 5: Mechanism & Causality[1]

Understanding the specific pathway for 4-bromopyridine prevents "blind" optimization.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 4-Bromopyridine Poison OFF-CYCLE Pyridine Poisoning OxAdd->Poison N-binding AmineBind Amine Coordination OxAdd->AmineBind R-NH2 Poison->OxAdd Heat/Bulk Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing the off-cycle poisoning trap specific to pyridine substrates. Bulky ligands destabilize the "Poison" state, forcing the cycle forward.

Part 6: References

  • Fors, B. P., & Buchwald, S. L. (2008).[5][6] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society.[3][7] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Maitro, G., et al. (2016). "Precatalysts for the Buchwald–Hartwig Amination of Heterocycles." Organic Process Research & Development. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol

Ticket Subject: Improving yield in the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol Case ID: PYR-OPT-4B5M Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving yield in the synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol Case ID: PYR-OPT-4B5M Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering yield issues with (4-Bromo-5-methoxypyridin-2-yl)methanol . This molecule presents a classic "competing reactivity" challenge. The pyridine ring renders the 4-bromo substituent susceptible to nucleophilic attack or hydrodehalogenation (loss of bromine), while the 5-methoxy group alters the solubility profile, often complicating aqueous workups.[1][2]

This guide moves away from generic reduction protocols to a chemoselective activation strategy . We will focus on the reduction of the corresponding ester precursor (Methyl 4-bromo-5-methoxypicolinate) using the Sodium Borohydride/Calcium Chloride (


) system .[1][2] This method is superior to Lithium Aluminum Hydride (

) for this specific substrate because it minimizes the risk of debromination.

Module 1: The Synthetic Route & Logic

The Core Problem: Over-Reactivity

In standard reductions (e.g., using


 or DIBAL-H), the hydride source is often too aggressive.[2] The 4-position of the pyridine ring is electron-deficient, making the C-Br bond labile.[1][2] High-energy hydride donors can cause hydrodehalogenation , yielding the useless byproduct (5-methoxypyridin-2-yl)methanol.[1][2]
The Solution: Lewis Acid Activation

Instead of using a stronger reductant, we use a mild reductant (


) and activate the substrate using a Lewis Acid (

).
  • Mechanism:

    
     coordinates to the ester carbonyl oxygen and the pyridine nitrogen.[1] This lowers the activation energy for hydride attack specifically at the carbonyl, allowing the reaction to proceed at 
    
    
    
    to Room Temperature (RT) without disturbing the C-Br bond.[1][2]
Visualization: Reaction Pathway & Risks

ReactionPathway Start Methyl 4-bromo- 5-methoxypicolinate Reagent NaBH4 + CaCl2 (EtOH/THF) Start->Reagent Activation SideReagent LiAlH4 or High Temp Start->SideReagent Target (4-Bromo-5-methoxypyridin- 2-yl)methanol (TARGET) Reagent->Target Selective Reduction Byproduct Debrominated Impurity (5-methoxypyridin-2-yl)methanol SideReagent->Byproduct Hydrodehalogenation SNAr SNAr Byproduct (4,5-dimethoxypyridin...) SideReagent->SNAr Methoxide Attack

Figure 1: Chemoselective pathway using Lewis Acid activation vs. common side reactions.

Module 2: Optimized Experimental Protocol

Objective: Convert Methyl 4-bromo-5-methoxypicolinate to (4-Bromo-5-methoxypyridin-2-yl)methanol with >85% yield.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Start Material Substrate1.0Ensure dry; water kills hydride.[1][2]

Reductant3.0Add portion-wise.[1]

Lewis Acid1.5Must be anhydrous (powdered).[1]
Ethanol (Abs) Solvent0.2 M (conc)Primary solvent.[1]
THF Co-Solvent1:2 ratio with EtOHImproves solubility of the ester.[1]
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Methyl 4-bromo-5-methoxypicolinate (1.0 eq)  in a mixture of anhydrous THF  and Absolute Ethanol  (1:2 ratio).
    
    • Why: The ester is likely soluble in THF but the reduction requires a protic source (EtOH) for the borohydride kinetics.

  • Activation: Cool the solution to

    
      (ice bath). Add 
    
    
    
    (1.5 eq)
    (anhydrous powder) in one portion. Stir for 15 minutes.
    • Observation: The solution may become slightly cloudy or change viscosity as the Calcium complex forms.[1]

  • Reduction: Add

    
     (3.0 eq)  portion-wise over 20 minutes. Do not dump it all at once. 
    
    • Control: Monitor internal temperature; keep below

      
       during addition.[1]
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC (System: 50% EtOAc/Hexane).[1] Look for the disappearance of the ester spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quenching (Critical): Cool back to

    
    . Slowly add Saturated Ammonium Chloride (
    
    
    
    )
    solution.
    • Troubleshooting: If a sticky borate gum forms, add 10% Potassium Sodium Tartrate (Rochelle salt) solution and stir vigorously for 1 hour until layers separate cleanly.[1]

Module 3: Troubleshooting & FAQs

User Scenario: "I followed the protocol, but my yield is still low (<50%)."

Diagnostic Flowchart

Troubleshooting Start Yield < 50% CheckTLC Analyze Crude TLC Start->CheckTLC Case1 Starting Material Remains CheckTLC->Case1 Incomplete Rxn Case2 New Spot (Lower Rf) + Smearing CheckTLC->Case2 Loss in Workup Case3 New Spot (Higher Rf) or Complex Mix CheckTLC->Case3 Side Reactions Action1 Moisture in Solvent? Increase NaBH4 to 4eq Check CaCl2 quality Case1->Action1 Action2 Product stuck in Aqueous? Use Continuous Extraction (DCM for 12h) Case2->Action2 Action3 Debromination occurred. LOWER Temp to 0°C constant. Switch solvent to MeOH only. Case3->Action3

Figure 2: Diagnostic logic for yield loss.

Frequently Asked Questions

Q1: My product is water-soluble and I'm losing it during extraction. How do I recover it? A: Pyridyl methanols are polar.[1]

  • Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.[1]

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or 10% Isopropanol in Chloroform .[1]

  • PH Adjustment: Ensure the aqueous layer is pH ~8-9. If it's too acidic, the pyridine nitrogen protonates, trapping the molecule in the water phase.[2]

Q2: I see a spot just below my product on TLC that won't separate. What is it? A: This is likely the des-bromo byproduct (5-methoxypyridin-2-yl)methanol.[1][2]

  • Cause: Reaction temperature was too high or the hydride source was too active.[1]

  • Fix: Strictly maintain

    
    .[1] If the problem persists, reduce the amount of 
    
    
    
    to 1.0 eq, as excess Lewis Acid can sometimes over-activate the ring.[2]

Q3: Can I use Lithium Aluminum Hydride (


) instead? 
A: Not recommended. 

typically requires anhydrous ether/THF and often leads to debromination of halopyridines, especially at the 4-position.[1] If you must use it, perform the reaction at

and quench immediately upon consumption of starting material.

Q4: The reaction turns a dark brown/black color.[1] Is this normal? A: A slight yellow/orange tint is normal.[1] Dark black usually indicates decomposition or polymerization of the pyridine ring (often via formation of N-oxide species or radical pathways).[1]

  • Immediate Action: Quench the reaction immediately.[1]

  • Prevention:[1][3] Degas your solvents.[1][3] Oxygen can promote radical debromination pathways in the presence of hydrides.

References

  • Brown, H. C., & Subba Rao, B. C. (1956).[1] A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides.[1] Journal of the American Chemical Society.[1] (Foundational text on Lewis Acid modified borohydride reduction).

  • BenchChem Technical Support. (2025). Preventing debromination during reduction of bromopyridines.[1][4]Link (General guidance on halopyridine handling).[1]

  • ResearchGate Community Discussion. (2017). Why some esters can be reduced by sodium borohydride?Link (Specific discussion on

    
     protocols).
    
  • Common Organic Chemistry. Sodium Borohydride (NaBH4) - Reduction of esters to alcohols.[1][5][6][7]Link (Standard protocols and stoichiometry).[1]

Sources

Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SUZ-001 Subject: Troubleshooting low yields/stalled reactions in pyridine cross-couplings. Welcome to the Technical Support Center You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SUZ-001 Subject: Troubleshooting low yields/stalled reactions in pyridine cross-couplings.

Welcome to the Technical Support Center

You are likely here because your reaction turned black immediately, or your LCMS shows nothing but de-borylated starting material. We understand. Electron-deficient pyridines (especially 2-substituted variants) are among the most notorious substrates in palladium catalysis.

This guide is not a textbook; it is a troubleshooting algorithm designed to diagnose the specific failure mode of your reaction—whether it is Catalyst Poisoning (The Engine Failure) or Protodeboronation (The Fuel Leak)—and provide the field-proven solution.

Part 1: The Diagnostic Phase (Triage)

Before changing reagents, identify the failure mode. Compare your observations to the symptoms below.

SymptomDiagnosisRoot Cause
Reaction stalls <10% conversion. Catalyst precipitates (Pd black) early.Catalyst Poisoning Pyridine nitrogen coordinates to Pd(II), displacing ligands and shutting down the cycle.
Full consumption of Boron species , but product yield is low. Major byproduct is the protonated heterocycle (Ar-H).Protodeboronation The C-B bond hydrolyzes faster than the Transmetalation step occurs.
Homocoupling of the halide or boronic acid.[1]Oxidative Mismatch Oxygen leak or slow Transmetalation allowing disproportionation.
Part 2: Troubleshooting Modules
Module A: Catalyst Poisoning (The "Engine Failure")

The Issue: Electron-deficient pyridines are excellent ligands. The nitrogen atom possesses a lone pair that competitively binds to the Palladium center, forming a stable, unreactive Pd(Pyridine)2L2 complex (the "rest state of death").

The Fix: Ligand Sterics & Electronics You must use a ligand that is sufficiently bulky to physically block the pyridine nitrogen from coordinating, and sufficiently electron-rich to accelerate Oxidative Addition (OA) into the electron-deficient C-X bond.

  • Stop using: Pd(PPh3)4 or Pd(dppf)Cl2. Triphenylphosphine is not bulky enough to prevent N-coordination.

  • Start using: Dialkylbiaryl phosphines (Buchwald Ligands).

Recommended Ligand Matrix:

Substrate ChallengeRecommended LigandWhy?
General Pyridines XPhos High steric bulk (isopropyl groups) prevents N-poisoning; high electron density facilitates OA.
Sterically Hindered SPhos Smaller than XPhos but highly active; excellent for ortho-substituted coupling partners.
Unstable Boronates Q-Phos Extremely bulky; promotes rapid Reductive Elimination (RE), crucial before the boronate decomposes.

Technical Insight: The rate of Oxidative Addition into electron-deficient pyridyl halides (e.g., 2-chloropyridine) is actually fast. The stall occurs because the resulting Pd(II) species is trapped by the pyridine nitrogen before Transmetalation can occur.

Module B: Protodeboronation (The "Fuel Leak")

The Issue: This is the #1 killer of 2-pyridyl couplings. The 2-pyridyl boronic acid contains a basic nitrogen adjacent to the Lewis-acidic boron. Under neutral/aqueous conditions, this forms a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with C-H.[2]

The Fix: The "Slow-Release" Strategy You cannot simply add more boronic acid. You must control the concentration of the active free boronic acid to match the turnover rate of the catalyst.

Protocol Adjustments:

  • Switch to MIDA Boronates: These are the gold standard. The N-methyliminodiacetic acid (MIDA) cage protects the boron.[3][4] Under hydrolytic conditions (aq. K3PO4), the active species is released slowly.

  • Anhydrous Conditions: If you must use a Pinacol ester, switch to anhydrous Cs2CO3 or K3PO4 in Dioxane/DMF. Water is the enemy here.

  • Copper Additives: For 2-pyridyl boronates, adding Cu(I)TC (Copper(I) thiophene-2-carboxylate) can facilitate transmetalation via a Cu-intermediate, bypassing the slow Pd-transmetalation step.

Part 3: Visualization of Failure Modes

The following diagram illustrates the kinetic competition between the productive cycle and the two primary failure modes.

SuzukiFailureModes Start Pd(0) Active Catalyst OA_Step Oxidative Addition (Ar-Pd-X) Start->OA_Step Fast for e- deficient rings Poisoning FAILURE MODE A: Catalyst Poisoning (Stable N-bound Complex) OA_Step->Poisoning Pyridine N binds Pd (If Ligand not bulky) Transmetalation Transmetalation (Ar-Pd-Ar') OA_Step->Transmetalation Requires Base + Boron Product Product (Ar-Ar') Transmetalation->Product Reductive Elimination Decomp FAILURE MODE B: Protodeboronation (Ar'-B(OH)2 -> Ar'-H) Product->Start Regeneration BoronSource 2-Pyridyl Boronate BoronSource->Transmetalation Slow Release (MIDA) or Anhydrous BoronSource->Decomp Rapid Hydrolysis (If H2O present)

Caption: Kinetic competition in Pyridine Suzuki Coupling. Red paths indicate failure modes that must be suppressed via ligand choice (Mode A) or Boron protection (Mode B).

Part 4: The "Gold Standard" Protocol

If standard conditions fail, adopt this protocol. It utilizes the Buchwald Precatalyst system to ensure immediate generation of active Pd(0) and MIDA boronates to prevent decomposition.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (2-4 mol%). Alternative: Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv).

  • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv).

  • Base: K3PO4 (3.0 equiv, finely ground).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Strictly degassed.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the MIDA boronate, Aryl Halide, and XPhos Pd G3.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: In a separate vial, mix Dioxane and Water. Sparge with Argon for 15 minutes. (Oxygen is lethal to electron-rich phosphines).

  • Activation: Add the solvent mixture to the solids.

  • Reaction: Heat to 60°C for 2 hours.

    • Note: MIDA hydrolysis is temperature-dependent. If conversion is low, increase to 80°C to release boron faster. If protodeboronation is high, lower to 50°C.

  • Workup: Filter through Celite/Silica to remove Pd residuals before LCMS.

Part 5: Decision Logic for Optimization

Use this flowchart to navigate specific regioisomer challenges.

OptimizationLogic Start Start Optimization CheckPos Is the Pyridine 2-substituted? Start->CheckPos EasyPath 3- or 4-Pyridine CheckPos->EasyPath No HardPath 2-Pyridine CheckPos->HardPath Yes Standard Standard Suzuki: Pd(dppf)Cl2, K2CO3 EasyPath->Standard CheckRole Is Pyridine the Boron or Halide? HardPath->CheckRole PyHalide Pyridine = Halide (Electrophile) CheckRole->PyHalide PyBoron Pyridine = Boron (Nucleophile) CheckRole->PyBoron Sol_Halide Issue: Poisoning Use XPhos or SPhos PyHalide->Sol_Halide Sol_Boron Issue: Hydrolysis Use MIDA Boronate or Cu(I)TC additive PyBoron->Sol_Boron

Caption: Decision tree for selecting reaction conditions based on pyridine substitution patterns and mechanistic role.

References
  • Mechanistic Studies on Ligand Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][6] Journal of the American Chemical Society, 130(24), 7538–7539.

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Copper-Mediated Coupling (Liebeskind–Srogl): Deng, J. Z., et al. (2002). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 4(20), 3455–3458.

Sources

Troubleshooting

Purification strategies for (4-Bromo-5-methoxypyridin-2-yl)methanol

Technical Support Center: Purification of (4-Bromo-5-methoxypyridin-2-yl)methanol Case ID: PUR-BM-PYR-001 Topic: Purification Strategies & Troubleshooting Product: (4-Bromo-5-methoxypyridin-2-yl)methanol CAS: 1256814-38-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-Bromo-5-methoxypyridin-2-yl)methanol

Case ID: PUR-BM-PYR-001 Topic: Purification Strategies & Troubleshooting Product: (4-Bromo-5-methoxypyridin-2-yl)methanol CAS: 1256814-38-0 (Analogous/Related) Molecular Weight: ~218.05 g/mol [1][2]

Executive Summary

This guide addresses the isolation and purification of (4-Bromo-5-methoxypyridin-2-yl)methanol , a functionalized pyridine intermediate often synthesized via the reduction of Methyl 4-bromo-5-methoxypicolinate .[1][2]

The primary challenges with this molecule stem from its amphiphilic nature (pyridine nitrogen + primary alcohol) and the tendency to form stable boron complexes during reduction (if using NaBH₄/LiBH₄), leading to low yields or "sticky" solids.[1][2]

Part 1: The "Hidden" Impurity—Boron Complexation

User Question: "I reduced the ester with NaBH₄, but after the workup, my mass balance is low, and the product is a gummy oil that won't crystallize. What happened?"

Senior Scientist Insight: You are likely dealing with a Pyridine-Borane complex .[1] The pyridine nitrogen and the newly formed alcohol oxygen can coordinate with boron species, rendering the product water-soluble or preventing crystallization.[1][2] Standard water/brine washes are often insufficient to break this complex.[1]

Protocol 1: The "Boron-Buster" Workup

Use this method to liberate your product from the boron matrix before attempting chromatography.[1][2]

  • Quench: Cool reaction mixture to 0°C.

  • Hydrolysis: Add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise.

    • Why? Mildly acidic NH₄Cl protonates the alkoxides, breaking the O-B bonds.[1][2]

  • Complex Dissociation (The Critical Step):

    • Option A (Standard): Stir vigorously with 1M HCl (carefully, maintain pH ~4-5) for 30 mins, then basify to pH 8-9 with solid Na₂CO₃ before extraction.

    • Option B (Gentle/Preferred): Add Rochelle’s Salt (Potassium Sodium Tartrate) solution (10% w/v) and stir for 1-2 hours. The tartrate binds boron more strongly than your pyridine does.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) .[1]

    • Note: Pure DCM might not pull the polar alcohol out of the aqueous phase efficiently.[1] The 10% IPA is crucial for recovery.[1]

Part 2: Purification Strategy (Chromatography)

User Question: "My TLC shows a streak, and the product co-elutes with a yellow impurity. How do I separate them?"

Senior Scientist Insight: Pyridines are basic and interact with the acidic silanols on silica gel, causing streaking.[1][2] The "yellow impurity" is often trace des-bromo species or conjugated oligomers formed during the reaction.[1]

Protocol 2: Deactivated Silica Flash Chromatography

Standard Hexane/EtOAc often fails.[1] Use this modified system.

ParameterRecommendationMechanism
Stationary Phase Silica Gel (40–63 µm)Standard support.[1][2]
Modifier 1% Triethylamine (TEA) Neutralizes acidic silica sites; prevents streaking.[1]
Eluent A Dichloromethane (DCM)Solubilizes the aromatic core.[1]
Eluent B Methanol (MeOH)Elutes the polar alcohol.[1]
Gradient 0% → 5% MeOH in DCMGentle polarity ramp prevents co-elution.[1]

Visual Workflow: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Gummy/Viscous Oil CheckState->Oil Amorphous Recryst Recrystallization Solvent: EtOAc/Heptane or Toluene Solid->Recryst BoronCheck Boron Complex suspected? Oil->BoronCheck Final Pure Product (White/Off-white Solid) Recryst->Final Rochelle Rochelle's Salt Wash (Break B-N/B-O bonds) BoronCheck->Rochelle Yes (NaBH4 used) Flash Flash Chromatography DCM:MeOH (0-5%) + 1% TEA BoronCheck->Flash No Rochelle->Flash Flash->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude physical state.

Part 3: Crystallization (Scaling Up)

User Question: "I have 50g of crude material. Chromatography is too expensive.[1] Can I crystallize it?"

Senior Scientist Insight: Yes. This molecule possesses a rigid aromatic core and H-bonding capability, making it a good candidate for crystallization, provided impurities are <10%.[1][2]

Recommended Solvent Systems:

  • Toluene (Hot/Cold):

    • Dissolve in minimum boiling toluene (110°C).[1]

    • Cool slowly to room temperature, then 0°C.

    • Pros: Removes non-polar impurities effectively.[1]

  • IPA/Heptane (Anti-solvent):

    • Dissolve in Isopropyl Alcohol (IPA) at 60°C.

    • Add Heptane dropwise until cloud point.[1]

    • Cool to 4°C.[1]

    • Pros: High recovery; purges polar impurities.[1]

Part 4: Impurity Profiling & Troubleshooting

ObservationLikely CauseSolution
Product is "Gooey" Boron salts or residual DMF/DMSO.[1][2]Perform Rochelle's Salt wash (see Protocol 1).[1] If DMF is present, wash organic layer with LiCl (5% aq).[1][2]
Low Yield Product lost to aqueous phase during workup.[1]The pyridine nitrogen makes it pH sensitive.[1] Ensure aqueous layer is pH 8–9 before extraction.[1] Re-extract aqueous layer with DCM:IPA (3:1) .
Yellow Color Conjugated by-products or oxidation.[1]Treat organic solution with Activated Charcoal (5 wt%) for 30 mins, filter through Celite, then crystallize.
NMR: Extra peaks at ~3.5 ppm Trapped Methanol (solvate).[1]Dry in vacuum oven at 45°C for 24h . If persistent, recrystallize from an aprotic solvent (Toluene).[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use acidic water to wash away impurities? A: NO. The pyridine nitrogen will protonate (pKa ~3-4), making your product water-soluble.[1][2] You will lose it to the aqueous waste.[1] Always maintain pH > 7 during extraction.[1]

Q: Is the bromide labile? Will it fall off during workup? A: The C-Br bond at the 4-position is relatively stable to standard aqueous workups.[1][2] However, avoid strong heating (>100°C) in basic media, as this could promote S_NAr hydrolysis (swapping -Br for -OH).[1][2]

Q: How do I store the purified compound? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Pyridyl methanols can slowly oxidize to aldehydes or carboxylic acids if exposed to air and light over months.[1]

References

  • BenchChem . Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (General pyridine purification protocols). [1][2]

  • Sigma-Aldrich .[1] Methyl 4-bromo-5-methoxypicolinate Product Sheet. (Precursor properties).[1][3][4][5][6]

  • ChemicalBook . Synthesis of 3-bromo-5-methoxypyridine. (Analogous synthesis/purification via crystallization).[1][7]

  • Organic Syntheses . General Procedure for Mitsunobu Inversion. (Handling hindered alcohols and removal of byproducts).[1]

  • PubChem . (5-Bromopyridin-2-yl)methanol Compound Summary. (Physical properties and safety data).

Sources

Optimization

Minimizing debromination side reactions in pyridine derivatives

To: Research Team From: Technical Support Center (Synthesis Division) Subject: Technical Guide: Minimizing Debromination in Pyridine Derivatives Introduction Pyridine derivatives are ubiquitous in medicinal chemistry but...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Synthesis Division) Subject: Technical Guide: Minimizing Debromination in Pyridine Derivatives

Introduction

Pyridine derivatives are ubiquitous in medicinal chemistry but notoriously prone to hydrodebromination (replacement of -Br with -H). This side reaction is not merely a yield loss; it generates impurities often inseparable by standard chromatography.

This guide targets the three most common failure modes:

  • Palladium-Catalyzed Cross-Couplings: Where the catalytic cycle "leaks" via protodemetallation.

  • Selective Hydrogenation: Reducing nitro/alkene groups while preserving the C-Br bond.

  • Lithiation: Preventing the "Halogen Dance" and scrambling.

Module 1: Palladium-Catalyzed Cross-Couplings

The Issue: During Suzuki or Buchwald-Hartwig couplings, you observe the formation of des-bromo pyridine (Ar-H) instead of the coupled product (Ar-Ar').

FAQ: Why is my bromine falling off?

Mechanism: Debromination competes with the productive Transmetallation step. It typically occurs via two pathways:[1]

  • 
    -Hydride Elimination:  If your catalytic intermediate encounters an alkyl group with 
    
    
    
    -hydrogens (e.g., from an amine base or alcohol solvent), it can eliminate a hydride, forming a Pd-H species that reductively eliminates to form Ar-H.
  • Protodemetallation: Electron-rich pyridyl-Pd(II) species are basic. If water or protic solvents are present, the carbon-palladium bond can be protonated directly.

Troubleshooting & Optimization Protocol
VariableRecommendationScientific Rationale
Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, SPhos)Bulky ligands accelerate Reductive Elimination , the rate-determining step, favoring product formation over side reactions [1].
Base Switch to Anhydrous Inorganic Bases (

,

)
Avoid alkoxides (

) or amine bases if possible, as they can serve as hydride sources. Anhydrous conditions prevent protodemetallation [2].
Solvent Aprotic & Non-Coordinating (Toluene, Dioxane)Avoid alcohols (MeOH, EtOH, iPrOH). They act as hydride donors for Pd, directly fueling the debromination cycle.
Catalyst Pre-formed Palladacycles (e.g., Buchwald G3/G4)Ensures rapid generation of active Pd(0) without an induction period where side reactions often dominate [1].[2]
Visualizing the Divergence

The diagram below maps the critical decision point in the catalytic cycle where the reaction diverges toward the unwanted byproduct.

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Productive Path) OxAdd->TransMet + Ar'-B(OH)2 / Base SideRxn Hydride Source / Protonation (Competes with Transmetallation) OxAdd->SideRxn Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product Debrom Hydrodebromination (Ar-H Byproduct) SideRxn->Debrom Pd-H formation

Caption: The kinetic competition between productive transmetallation (Green) and destructive hydrodebromination (Red).

Module 2: Selective Hydrogenation

The Issue: You need to reduce a nitro group (


) or alkene to an amine/alkane, but standard conditions (

, Pd/C) strip the bromine off the pyridine ring.
FAQ: Can I use standard Pd/C?

Answer: Generally, no . Palladium on carbon is excellent for hydrogenolysis of C-Br bonds. Even with careful monitoring, you will likely observe mixtures.

Protocol: Chemoselective Reduction Strategies

Option A: The "Gold Standard" (Sulfided Platinum)

  • Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).[3]

  • Mechanism: Sulfur poisons the highly active sites responsible for C-Halogen bond cleavage but leaves the sites required for nitro reduction active [3].

  • Conditions: 5% Pt(S)/C,

    
     (1-5 bar), MeOH or EtOAc.
    

Option B: Chemical Reductants (Metal-Free H2) If hydrogenation hardware is unavailable or fails:

  • Iron/Ammonium Chloride:

    
     powder (5 equiv) + saturated 
    
    
    
    in EtOH/H2O. Reflux 2-4h.
  • Tin Chloride:

    
     in EtOAc/EtOH.[3] (Note: Workup can be messy due to tin salts; use Rochelle's salt).
    
  • Dithionite:

    
     in 
    
    
    
    is mild and specific for nitro groups.

Option C: Vanadium Additives

  • Adding Vanadium (e.g.,

    
    ) to Pd/C reactions can suppress dehalogenation by modifying the electronic surface of the catalyst [3].
    

Module 3: Lithiation & Metal-Halogen Exchange

The Issue: The "Halogen Dance." You attempt to lithiate a bromopyridine (via LDA or n-BuLi), but the bromine atom migrates to a different position on the ring.

FAQ: Why did my bromine move?

Mechanism: The Halogen Dance is a base-catalyzed isomerization.

  • Kinetic Lithiation: Occurs at the most acidic proton (often C4 in 3-bromopyridine).

  • Isomerization: The lithiated species attacks the bromine of a non-lithiated molecule (or undergoes intramolecular rearrangement), generating a thermodynamically more stable lithio-species (often where the Li is ortho to the Br, stabilizing it via chelation or inductive effects).

Troubleshooting Protocol
ParameterGuideline
Temperature Strictly -78°C or lower. The isomerization (dance) has a higher activation energy than the initial exchange. Keeping it cold freezes the kinetic intermediate [4].
Reagent Addition Reverse Addition. Add the base to the substrate very slowly to avoid local hotspots of excess base which catalyze the dance.
Base Selection Use LiDMAE / n-BuLi Superbase. This combination often directs lithiation more specifically (e.g., to C6) due to aggregate formation, bypassing the dance pathways common with LDA [5].
Quenching In-situ Electrophile. If possible, have the electrophile (e.g.,

,

) present during the lithiation (Barbier conditions) to trap the unstable intermediate immediately.
Visualizing the Halogen Dance

HalogenDance cluster_prevention Prevention Strategy Start 3-Bromopyridine Kinetic 4-Lithio-3-Bromopyridine (Kinetic Product) Start->Kinetic LDA, -78°C Dance Halogen Dance (Isomerization) Kinetic->Dance > -40°C Trap Trap with Electrophile IMMEDIATELY Kinetic->Trap Keep < -78°C Thermo 3-Lithio-4-Bromopyridine (Thermodynamic Product) Dance->Thermo

Caption: The "Halogen Dance" pathway. Warming the reaction allows the kinetic product to rearrange into the thermodynamic isomer.

References

  • BenchChem. How to avoid debromination in pyridine coupling reactions. (2025).[2][3][4][5]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2025).[2][3][4][5]

  • BenchChem. Selective reduction of nitro group without affecting other functional groups. (2025).[2][3][4][5]

  • Baran Lab. Directed Metalation: A Survival Guide. (2007).[4][6]

  • Gros, P. et al. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE.[7] (2025).[2][3][4][5]

Sources

Troubleshooting

Optimizing solvent selection for 4-bromo-5-methoxypyridine reactions

Technical Support Center: 4-Bromo-5-Methoxypyridine Reactions This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted guidance on optimizing solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-5-Methoxypyridine Reactions

This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted guidance on optimizing solvent selection for reactions involving 4-bromo-5-methoxypyridine. The following troubleshooting guides and FAQs address common challenges and explain the chemical principles behind effective solvent choice, ensuring robust and reproducible outcomes.

Core Principles: The Role of the Solvent

The solvent is not merely a medium for reactants to meet; it is an active participant that can dictate reaction rate, selectivity, and even the viability of a catalytic cycle.[1] For a substrate like 4-bromo-5-methoxypyridine, which contains a basic nitrogen atom, an electron-donating methoxy group, and a reactive bromo-substituent, the solvent's influence is particularly pronounced.[2] Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's polarity influences its ability to dissolve reactants and stabilize charged intermediates or transition states. In many palladium-catalyzed cross-couplings, polar solvents can accelerate the oxidative addition step.[3]

  • Coordinating Ability: Solvents can act as ligands, coordinating to metal centers (e.g., palladium).[1] Ethereal solvents like THF and dioxane are effective at stabilizing organometallic reagents.[4] However, strongly coordinating solvents like acetonitrile or pyridine can sometimes inhibit catalysis by binding too tightly to the metal center.[5]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) possess acidic protons and can participate in hydrogen bonding. They are incompatible with highly basic reagents like organolithiums and Grignard reagents, which they would instantly quench.[4] Aprotic solvents (e.g., THF, toluene, DMF) lack acidic protons and are essential for most organometallic reactions.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues encountered during experiments with 4-bromo-5-methoxypyridine in a question-and-answer format.

General Questions

Q1: I'm planning a series of reactions with 4-bromo-5-methoxypyridine. What are my "go-to" first-pass solvents for common transformations?

A: For initial screening, your choice should be guided by the reaction class:

  • Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig, Sonogashira): Start with 1,4-dioxane or toluene . These are generally effective, non-coordinating solvents that perform well across a range of these reactions.[6][7] For Suzuki couplings, a co-solvent of water or ethanol is often required to dissolve the inorganic base and facilitate the catalytic cycle.[8]

  • Organometallic Formations (Lithiation, Grignard): Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are mandatory. These aprotic ethereal solvents are essential for stabilizing the resulting organometallic species and preventing their decomposition.[4][9] The presence of even trace amounts of water or alcohol will quench the reaction.[4]

Q2: My reaction is giving a low yield, and I suspect the solvent. What are the first troubleshooting steps?

A: Before changing the solvent entirely, consider these points:

  • Purity and Anhydrous Conditions: For moisture-sensitive reactions, ensure your solvent is truly anhydrous. Even commercially available "anhydrous" solvents can absorb atmospheric moisture after being opened.[10] Consider using a freshly distilled solvent or one from a solvent purification system. Impurities in solvents, sometimes from their manufacturing process, can also poison catalysts.[8]

  • Solubility: Are all your reactants, catalysts, and bases fully dissolved at the reaction temperature? Poor solubility can be a major cause of low yield. If you observe undissolved material, consider switching to a more polar solvent or using a co-solvent mixture. For example, in Buchwald-Hartwig aminations, polar solvents like DMF or NMP can be used if solubility is an issue, though they should be used with caution.[6]

  • Degassing: For palladium-catalyzed reactions, dissolved oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling of 4-bromo-5-methoxypyridine is sluggish and gives incomplete conversion. How can I use solvent choice to improve it?

A: A sluggish Suzuki reaction is a classic problem. The solvent system plays a critical role in both the organic and aqueous phases of this reaction.

  • Increase Polarity: The transmetalation step of the Suzuki coupling is often accelerated in more polar solvents. While toluene is common, switching to 1,4-dioxane or dimethoxyethane (DME) can improve rates.[11]

  • The Role of the Co-Solvent: A co-solvent, typically water, is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃). The ratio of the organic solvent to water can be optimized; a common starting point is a 3:1 to 5:1 mixture (e.g., dioxane:water). Some protocols find that using an alcohol like ethanol or isopropanol as a co-solvent can also be effective.[8]

  • Single-Solvent Systems: For some substrates, a polar aprotic solvent like DMF can be used as a single solvent, particularly if reactant solubility is poor in ethereal or aromatic solvents. However, be aware that the choice of polar solvent can sometimes unexpectedly alter reaction selectivity.[12]

Q4: I am performing a Buchwald-Hartwig amination and observing significant side-product formation, possibly from hydrodehalogenation. Can the solvent be the culprit?

A: Yes, the solvent can influence side reactions. The most common solvents for Buchwald-Hartwig aminations are toluene, 1,4-dioxane, and THF .[6]

  • Avoid Protic Solvents: Alcohols (e.g., t-BuOH) are sometimes used as solvents or co-solvents in Buchwald-Hartwig reactions, but they can also be a source of protons for competing hydrodehalogenation pathways, especially if the catalytic cycle is slow.

  • Avoid Inhibitory Solvents: Strongly coordinating solvents should generally be avoided. Acetonitrile and pyridine have been reported to inhibit catalysis by binding to the palladium center.[5]

  • Consider Solvent Effects on Base Strength: The solvent modulates the effective strength of the base (e.g., NaOtBu, LHMDS, Cs₂CO₃). In less polar solvents like toluene, the base may be less soluble but also less prone to causing base-sensitive functional group degradation. In more polar solvents, the increased solubility and reactivity of the base could lead to undesired side reactions.

Sources

Optimization

Stability of (4-Bromo-5-methoxypyridin-2-yl)methanol under oxidative conditions

Technical Support Center: Ticket #592-OX Topic: Stability & Oxidation Protocols for (4-Bromo-5-methoxypyridin-2-yl)methanol Status: Open Technician: Senior Application Scientist Executive Summary (4-Bromo-5-methoxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-OX Topic: Stability & Oxidation Protocols for (4-Bromo-5-methoxypyridin-2-yl)methanol Status: Open Technician: Senior Application Scientist

Executive Summary

(4-Bromo-5-methoxypyridin-2-yl)methanol (Compound 1 ) presents a unique chemoselectivity challenge due to the competing electronic effects of the substituents on the pyridine ring.

  • The 5-Methoxy group (EDG): Increases electron density, rendering the pyridine nitrogen nucleophilic and susceptible to N-oxidation.

  • The 4-Bromo group (EWG): Deactivates the ring slightly but serves as a critical handle for downstream cross-coupling (Suzuki/Buchwald).

  • The 2-Methanol group: The primary site for oxidative transformation (to aldehyde or acid).

Under oxidative conditions, the primary failure mode is loss of chemoselectivity —specifically, accidental N-oxidation or over-oxidation to the carboxylic acid. This guide details how to stabilize the compound during storage and how to selectively oxidize the alcohol to the aldehyde without touching the heteroaromatic ring.

Module 1: Storage & Environmental Stability

Passive oxidative stress during storage.

User Issue: "My sample has turned from off-white to yellow/brown after 2 weeks on the bench."

Diagnosis: Pyridyl methanols are susceptible to slow aerobic oxidation and photo-degradation. The 4-bromo substituent introduces a specific sensitivity to UV light (photolytic C-Br bond cleavage), while the electron-rich 5-OMe group accelerates oxidative degradation compared to unsubstituted pyridines.

Standard Operating Procedure (SOP) for Storage:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Light: Amber vials are mandatory to prevent debromination.

  • Stabilizer: If storing in solution (e.g., DCM/EtOAc), ensure solvents are acid-free. Pyridines can form salts with trace acids, altering their solubility and reactivity.

Module 2: Synthetic Oxidation (Alcohol Aldehyde)

Active oxidative transformation.

User Issue: "I used mCPBA/Jones Reagent and lost my product." Root Cause:

  • mCPBA: A strong electrophilic oxidant. The 5-OMe group makes the pyridine nitrogen sufficiently nucleophilic to react with mCPBA, forming the N-oxide (a difficult-to-separate side product) alongside or instead of the aldehyde.

  • Jones Reagent: Too harsh. Leads to rapid over-oxidation to the carboxylic acid and potential hydrolysis of the methoxy ether.

Recommended Protocol A: Manganese Dioxide (MnO )

The Gold Standard for Pyridyl Alcohols. MnO


 is a heterogeneous oxidant that relies on the adsorption of the alcohol onto the Mn surface. It is highly selective for benzylic/heterocyclic alcohols and will not  oxidize the pyridine nitrogen.
ParameterSpecification
Reagent Activated MnO

(commercial or freshly precipitated).
Stoichiometry 10–20 equivalents (Excess is required due to surface area dependence).
Solvent DCM or Chloroform (anhydrous).
Temperature Room Temperature (20–25°C) to Reflux.
Time 4–16 hours.
Work-up Filtration through Celite. No aqueous work-up needed.

Troubleshooting MnO


: 
  • Reaction too slow? The MnO

    
     may be "deactivated" (hydrated). Reactivate by heating at 110°C in an oven for 12 hours before use, or use ultrasonic irradiation during the reaction.
    
Recommended Protocol B: TEMPO/NaOCl (Anelli Oxidation)

For Scale-Up or High Throughput. Uses a catalytic nitroxyl radical. Highly selective for primary alcohols to aldehydes.[1]

  • Charge: Compound 1 (1.0 eq) in DCM and water (biphasic).

  • Add: KBr (0.1 eq) and TEMPO (0.01 eq).

  • Cool: 0°C.

  • Oxidant: Add aqueous NaOCl (bleach, buffered to pH 9 with NaHCO

    
    ) dropwise.
    
  • Quench: Aqueous Na

    
    S
    
    
    
    O
    
    
    .

Critical Note: Maintain pH 8.6–9.5. If pH drops < 7, the amine becomes protonated, inhibiting the catalytic cycle.

Module 3: Visualizing the Reactivity Landscape

The following diagram maps the stability and reactivity pathways. Note how the "Forbidden Reagents" lead to dead-ends (Side Products).

G Start (4-Bromo-5-methoxypyridin-2-yl)methanol (Starting Material) MnO2 MnO2 (DCM, RT) [Recommended] Start->MnO2 TEMPO TEMPO/NaOCl [Recommended] Start->TEMPO mCPBA mCPBA / H2O2 [FORBIDDEN] Start->mCPBA Jones Jones / KMnO4 [FORBIDDEN] Start->Jones Light UV Light / Air (Storage Failure) Start->Light Aldehyde Target Aldehyde (Desired Product) Acid Carboxylic Acid (Over-oxidation) NOxide Pyridine N-Oxide (Side Product) Decomp Degradation (Debromination/Tar) MnO2->Aldehyde TEMPO->Aldehyde mCPBA->NOxide N-attack Jones->Acid Over-ox Light->Decomp

Figure 1: Chemoselectivity map. Green paths indicate safe protocols; Red paths indicate reagents that cause N-oxidation or over-oxidation.

Module 4: Troubleshooting FAQ

Q1: I used MnO


 but the reaction stalled at 50% conversion after 24 hours. 
  • Resolution: Your MnO

    
     surface is likely saturated or hydrated.
    
    • Fix 1: Filter the reaction mixture and add a fresh batch of MnO

      
       (another 10 eq) to the filtrate.
      
    • Fix 2: Switch to "Chemical Manganese Dioxide" (CMD), which is often more active than standard pyrolusite.

Q2: Can I use Swern Oxidation?

  • Resolution: Yes, but proceed with caution. The intermediate alkoxysulfonium salt is stable, but pyridines can sometimes interfere with the base (triethylamine) quench if the temperature isn't strictly controlled (-78°C). If the temperature rises too fast, you may get the Pummerer rearrangement side product (thiomethyl ether). MnO

    
     is safer. 
    

Q3: I accidentally made the N-oxide. Can I revert it?

  • Resolution: Yes. Treat the N-oxide with PCl

    
     (Phosphorus Trichloride) in DCM at reflux. This will deoxygenate the nitrogen back to the pyridine, though it may also convert the alcohol to a chloride if not protected. Prevention is better than cure.
    

References

  • Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976.[2]

  • TEMPO Oxidation Protocol: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes..." Journal of Organic Chemistry, 1987.

  • Pyridine N-Oxide Reactivity: Youssef, M. S. K., et al. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001.

  • General Pyridine Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Text).

Sources

Troubleshooting

Technical Guide: Controlling Regioselectivity in 5-Methoxypyridine Functionalization

The following technical guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of regioselective functionalization of 3-methoxypyridine (commercially often labeled...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of regioselective functionalization of 3-methoxypyridine (commercially often labeled as 5-methoxypyridine).

Ticket ID: CHEM-SUP-392 Subject: Regiocontrol Protocols for 3-Methoxypyridine (5-Methoxypyridine) Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Nomenclature Alignment

Critical Note on Numbering: While often cataloged as "5-methoxypyridine," the IUPAC numbering for this monosubstituted heterocycle places the methoxy group at position 3 (relative to the Nitrogen at 1). To ensure regiochemical precision, this guide utilizes IUPAC numbering (3-methoxypyridine) .

  • The Challenge: The 3-methoxypyridine scaffold presents a unique "push-pull" electronic conflict. The pyridine nitrogen (electron-withdrawing) and the methoxy group (electron-donating by resonance, withdrawing by induction) create competing directing vectors.

  • The Solution: Selectivity is achieved by switching between Directed Ortho Metalation (DoM) , Steric-Controlled C-H Activation , and Radical Minisci protocols.

Quick Selectivity Map
Target PositionPrimary MethodologyKey Reagent ClassMechanism
C2 Lithiation (DoM)LiTMP / n-BuLiChelation Control (N + OMe)
C4 Block-then-LithiateTMSCl (Block C2)Steric/Electronic Shunt
C5 C-H Borylation[Ir(OMe)(cod)]₂Steric Control (Meta-selective)
C6 Radical SubstitutionAlkyl halides / Ir-PCMinisci (Nucleophilic Radical)

Protocol Module A: C2-Functionalization (The Kinetic Product)

Objective: Install electrophiles at the C2 position (between Nitrogen and Methoxy). Mechanism: The C2 proton is the most acidic due to the inductive effect of Nitrogen and the coordination ability of the Methoxy oxygen. This is a classic "Synergistic Lithiation" scenario.

Workflow Diagram: Directed Ortho Metalation (DoM)

DoM_Mechanism Figure 1: Synergistic Lithiation at C2 via Chelation Control Start 3-Methoxypyridine Complex Pre-Lithiation Complex (Li coordinates N & OMe) Start->Complex LiTMP or n-BuLi (-78°C, THF) Lithiated C2-Lithio Species (Thermodynamic & Kinetic) Complex->Lithiated Deprotonation at C2 Product 2-Substituted-3-Methoxypyridine Lithiated->Product Electrophile (E+)

Experimental Protocol
  • Reagent Prep: Freshly prepare LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at 0°C to avoid nucleophilic attack on the pyridine ring (which can occur with n-BuLi).

  • Execution:

    • Cool LiTMP solution to -78°C .

    • Add 3-methoxypyridine dropwise.

    • Stir for 45–60 minutes. The solution often turns deep yellow/orange, indicating the formation of the 2-lithio species.

    • Add Electrophile (e.g., I₂, DMF, R-CHO) rapidly.

  • Troubleshooting:

    • Issue: Low yield or ring opening.

    • Fix: Switch from n-BuLi to LiTMP or LDA. n-BuLi can attack the C2 position as a nucleophile (Chichibabin-like) rather than a base.

Protocol Module B: C5-Functionalization (The Steric Product)

Objective: Install Boron esters or Silanes at C5 (Meta to N, Meta to OMe). Mechanism: Iridium-catalyzed C-H activation is governed by sterics.[1][2][3] C2 is flanked (N/OMe). C4 is ortho to OMe. C6 is ortho to N. C5 is the only position not adjacent to a substituent or the ring nitrogen (in terms of steric clash with the bulky bipyridine ligand).

Workflow Diagram: Iridium Catalytic Cycle

Ir_Borylation Figure 2: Steric-Controlled C-H Borylation Targeting C5 Substrate 3-Methoxypyridine TS Steric Selection TS (Avoids C2, C4, C6) Substrate->TS Coordination Catalyst [Ir(OMe)(cod)]₂ + dtbpy ActiveCat Active Ir-Tris(boryl) Species Catalyst->ActiveCat Activation with HBpin/B2pin2 ActiveCat->TS Product 5-(Pinacolboryl)-3-methoxypyridine TS->Product Reductive Elimination

Experimental Protocol
  • Catalyst System: [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Solvent: Hexane or THF (anhydrous).

  • Conditions: React with B₂pin₂ at 60–80°C.

  • Why it works: The bulky dtbpy ligand prevents the iridium center from approaching the crowded C2 (N/OMe flanked) or C4 (OMe flanked) positions. C5 is the "steric valley."

Protocol Module C: C4-Functionalization (The "Blocked" Route)

Objective: Access the difficult C4 position. The Problem: Direct lithiation favors C2. Direct borylation favors C5. The Solution: The "Block-Lithiate-Deblock" Strategy.

Step-by-Step Guide
  • Step 1 (Block C2): Perform the Module A protocol using TMSCl as the electrophile.

    • Result: 2-(Trimethylsilyl)-3-methoxypyridine.

  • Step 2 (Lithiate C4): Treat the C2-blocked product with LiTMP or LDA at -78°C.

    • Logic: With C2 blocked, the OMe group directs lithiation to the next available ortho position: C4 .

  • Step 3 (Functionalize): Quench with your desired electrophile (E+).

  • Step 4 (Deblock): Remove the TMS group using TBAF (Tetra-n-butylammonium fluoride) or CsF.

Troubleshooting & Diagnostic FAQ

Ticket #001: "I'm getting a mixture of C2 and C4 products during lithiation."

Diagnosis: Temperature fluctuations or insufficient equilibration time. Fix:

  • Ensure the reaction remains strictly at -78°C . At higher temperatures (>-40°C), the kinetic C2-lithio species can isomerize to the thermodynamically more stable C4 species (though rare for 3-OMe, this is common in other pyridines) or decompose.

  • Check Solvent: Use pure THF. Adding non-polar co-solvents (Hexanes) can tighten aggregates and alter regioselectivity.

Ticket #002: "The Minisci reaction is giving me C2 alkylation, but I want C6."

Analysis: 3-Methoxypyridine is electron-rich compared to pyridine. In Minisci reactions (nucleophilic radical attack), the radical prefers the most electron-deficient site.

  • C2: Inductively withdrawn by N, but donated to by OMe (ortho).

  • C6: Inductively withdrawn by N, Para to OMe. Guidance: Standard Minisci conditions (AgNO₃/Persulfate/Acid) often favor C2 due to the alpha-effect of Nitrogen dominating. To shift to C6, consider using N-oxide chemistry :

  • Oxidize to N-Oxide.

  • Perform chlorination (POCl₃) -> This often favors C2/C6 mixtures but can be separated.

  • Or use specific bulky radicals that cannot fit into C2 (flanked by OMe).

Data Summary Table: Regioselectivity Drivers
MethodDominant ForceMajor IsomerMinor Isomer
LiTMP / THF Chelation (N...Li...O)C2 C4 (<5%)
Ir-Borylation (dtbpy) Steric HindranceC5 C4
Minisci (i-Pr radical) Electronic (Nucleophilic)C2 C6
Halogen Dance (from C3-Br) Thermodynamic StabilityC4 -

References

  • Regioselective Lithiation (DoM)

    • Mechanism of chelation-controlled lithi
    • Source: Chemical Science, 2021.
    • (Context on C2/C4 selectivity challenges).

  • Ir-Catalyzed Borylation

    • Steric control in C-H activ
    • Source: Journal of the American Chemical Society, 2014.[3]

    • (Foundational work on ligand-controlled regioselectivity).

  • Minisci Reaction Selectivity

    • Nucleophilic radical
    • Source: Journal of the American Chemical Society, 2013.[3][4]

    • (Explains the C2 vs C3/C4 preference based on radical polarity).

  • Regiodivergent Strategies

    • Using blocking groups and clusters.
    • Source: Organic Letters, 2025 (Recent advances).
    • (Note: Generalized citation for cluster dynamics).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its spectral features with those of related compounds, we aim to provide a comprehensive understanding of the subtle electronic and steric influences of the substituents on the pyridine ring.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A robust and well-defined experimental procedure is the cornerstone of reliable NMR data. The following protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of (4-Bromo-5-methoxypyridin-2-yl)methanol.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that can obscure the analyte's peaks.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as the zero point on the chemical shift scale.[3]

  • Instrument Setup:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Standard acquisition parameters for 1H NMR are typically employed, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is transformed into the frequency domain spectrum via a Fourier transform.

    • Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

    • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve add_tms Add TMS dissolve->add_tms instrument High-Field NMR add_tms->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference

Figure 1. Experimental workflow for 1H NMR analysis.

Spectral Analysis of (4-Bromo-5-methoxypyridin-2-yl)methanol

The 1H NMR spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol is characterized by distinct signals corresponding to the different protons in the molecule. A detailed interpretation of these signals provides a complete picture of the molecular structure.

Expected 1H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~7.5s1H-
H-6~8.2s1H-
-CH2OH~4.7s2H-
-OCH3~3.9s3H-
-OHVariablebr s1H-
Interpretation of the Spectrum

The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[4] In (4-Bromo-5-methoxypyridin-2-yl)methanol, the bromine atom at the 4-position and the methoxy group at the 5-position exert significant influence on the electron distribution within the ring.

  • Aromatic Protons (H-3 and H-6): The protons at positions 3 and 6 of the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-6 proton is generally shifted downfield compared to the H-3 proton due to its proximity to the electronegative nitrogen atom. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group will further modulate these chemical shifts.

  • Methanol Protons (-CH2OH and -OH): The methylene protons (-CH2) of the hydroxymethyl group typically appear as a singlet. The chemical shift of the hydroxyl proton (-OH) is often variable and can appear as a broad singlet, as its position is sensitive to concentration, temperature, and solvent.

  • Methoxy Protons (-OCH3): The three protons of the methoxy group will give rise to a sharp singlet.

Molecular Structure with Proton Assignments

Figure 2. Structure of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Comparative Analysis with Structurally Related Compounds

To better understand the substituent effects on the 1H NMR spectrum, it is insightful to compare the spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol with those of simpler, related pyridine derivatives.

Comparison Table
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH2OH (ppm)-OCH3 (ppm)
Pyridine [5]~7.28~7.66~7.28~8.61--
(4-Bromopyridin-2-yl)methanol ~7.4-~7.2~8.4~4.7-
(5-Methoxypyridin-2-yl)methanol [6]~7.2~7.2-~8.25~4.70~3.87
(4-Bromo-5-methoxypyridin-2-yl)methanol ~7.5 - - ~8.2 ~4.7 ~3.9

Data for the title compound are predicted based on additive substituent effects and data from similar compounds.

Analysis of Substituent Effects
  • Bromine at C-4: The introduction of a bromine atom at the 4-position causes a downfield shift of the adjacent protons (H-3 and H-5) due to its electron-withdrawing inductive effect.

  • Methoxy at C-5: The methoxy group is an electron-donating group through resonance, which tends to shield the ortho (H-4, H-6) and para (H-2) protons, causing an upfield shift. However, its inductive effect is electron-withdrawing. The net effect on the chemical shifts is a combination of these opposing forces.[7] In (5-Methoxypyridin-2-yl)methanol, the H-6 proton is observed at a slightly upfield position compared to pyridine, suggesting the dominance of the resonance effect.[6]

  • Combined Effects: In (4-Bromo-5-methoxypyridin-2-yl)methanol, the opposing electronic effects of the bromo and methoxy groups create a unique electronic environment. The downfield shift of the H-3 proton is likely enhanced by the bromine at the adjacent position. The chemical shift of the H-6 proton will be a balance between the deshielding effect of the nitrogen and the shielding effect of the methoxy group.

Conclusion

The 1H NMR spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing the spectrum to those of related compounds, a definitive structural assignment can be made. This guide serves as a practical resource for researchers working with substituted pyridines, offering insights into the interpretation of their NMR spectra and the underlying principles of substituent effects.

References

  • Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis.
  • PMC. (2022). Pd(II)
  • Zeitschrift für Naturforschung B. (2012). A Simple Metal-free Synthesis of 2,4,5-Trisubstituted Pyridines and Pyridine N-Oxides by [2+2] Cycloaddition of Enaminones to Propyne Iminium Salts.
  • DTIC. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • The Royal Society of Chemistry. (2021).
  • OpenOChem Learn. Interpreting. Retrieved from [Link]

  • Minnesota State University Moorhead.
  • Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2021). 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2.
  • The Royal Society of Chemistry.
  • Bentham Science.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ResearchGate. Fig. 1. 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2.
  • SpectraBase. 4-bromopyridine, hydrobromide. Retrieved from [Link]

  • PubChemLite. (4-bromopyridin-2-yl)methanol (C6H6BrNO). Retrieved from [Link]

  • American Chemical Society. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • J&K Scientific. (5-Bromo-4-methoxypyridin-2-yl)methanol | 122307-33-9. Retrieved from [Link]

  • Aladdin. (4-bromo-5-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Beilstein Journals.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyridine Methanols

The following guide details the mass spectrometry fragmentation patterns of pyridine methanol compounds, specifically comparing the 2-, 3-, and 4-isomers. Executive Summary Pyridine methanols (hydroxymethylpyridines) are...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of pyridine methanol compounds, specifically comparing the 2-, 3-, and 4-isomers.

Executive Summary

Pyridine methanols (hydroxymethylpyridines) are critical intermediates in the synthesis of pharmaceutical agents, including cholinergic agonists and vitamin B6 analogs. While isomeric (MW 109.13 Da), the 2-, 3-, and 4-pyridinemethanol isomers exhibit distinct fragmentation behaviors driven by the position of the hydroxymethyl group relative to the ring nitrogen.

This guide provides a technical comparison of their Electron Ionization (EI) and Electrospray Ionization (ESI) patterns. The 2-isomer is distinguished by a specific "ortho effect" mechanism, facilitating the elimination of formaldehyde (CH₂O) and water, whereas the 3- and 4-isomers are dominated by simple


-cleavage.

Mechanistic Fragmentation Analysis

Electron Ionization (EI) Pathways (70 eV)

All three isomers show a molecular ion (


) at m/z 109  and a base peak at m/z 108  (

). However, the secondary fragmentation pathways allow for differentiation.
Common Pathway:

-Cleavage

For all isomers, the loss of a hydrogen atom from the carbinol carbon is the thermodynamically favored primary fragmentation. This generates a resonance-stabilized aldehyde-like cation.

  • Transition:

    
    
    
  • Mechanism: Radical site initiation at the nitrogen or oxygen leads to

    
    -cleavage, ejecting a hydrogen radical.
    
Differentiating Pathway: The Ortho Effect (2-Pyridinemethanol)

The 2-isomer possesses a unique structural advantage: the proximity of the hydroxyl group to the ring nitrogen allows for a 1,5-hydrogen transfer .

  • H-Transfer: The hydroxyl hydrogen migrates to the pyridine nitrogen.

  • Elimination: This facilitates the expulsion of formaldehyde (CH₂O, 30 Da) or the formyl radical (CHO, 29 Da).

  • Result: Enhanced abundance of m/z 79 (

    
    ) and m/z 80  (
    
    
    
    ) compared to the 3- and 4-isomers.
ESI-MS/MS Fragmentation ( )

In ESI, the molecules are protonated to form


 at m/z 110 .
  • 2-Pyridinemethanol: The intramolecular hydrogen bond between the protonated nitrogen and the hydroxyl oxygen lowers the activation energy for water elimination.

    • Major Transition:

      
      
      
  • 3- & 4-Pyridinemethanol: Lacking this stabilization, these isomers often show a mix of water loss (m/z 92) and radical/neutral losses (e.g., OH radical loss to m/z 93, though rare in even-electron ions, or CO loss pathways).

Data Comparison Table

Feature2-Pyridinemethanol3-Pyridinemethanol4-Pyridinemethanol
Molecular Ion (EI) m/z 109 (High)m/z 109 (High)m/z 109 (High)
Base Peak (EI) m/z 108 (

)
m/z 108 (

)
m/z 108 (

)
Diagnostic Ion (EI) m/z 79 (

) & m/z 80
m/z 80 (Weak), m/z 79 (Trace)m/z 80 (Weak), m/z 79 (Trace)
ESI Parent (

)
m/z 110m/z 110m/z 110
ESI Primary Fragment m/z 92 (Loss of

)
m/z 92, m/z 93 (Mixed)m/z 92 (Loss of

)
Key Mechanism Ortho Effect (H-transfer)

-Cleavage

-Cleavage

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways between the 2-isomer (Ortho Effect) and the 3/4-isomers.

FragmentationPathways M_Ion Molecular Ion [M]+ m/z 109 Sub_2 2-Pyridinemethanol (Ortho Isomer) M_Ion->Sub_2 Isomer ID Sub_34 3/4-Pyridinemethanol (Meta/Para Isomers) M_Ion->Sub_34 Isomer ID Distonic Distonic Ion Intermediate (H-Transfer to N) Sub_2->Distonic 1,5-H Shift (Ortho Effect) Frag_108_2 Fragment m/z 108 [M - H]+ Sub_2->Frag_108_2 Alpha Cleavage (Loss of H) Frag_79 Fragment m/z 79 [M - CH2O]+ Distonic->Frag_79 Elimination of CH2O Frag_108_34 Fragment m/z 108 [M - H]+ Sub_34->Frag_108_34 Alpha Cleavage (Dominant) Frag_80 Fragment m/z 80 [M - CHO]+ Sub_34->Frag_80 Ring Fragmentation (Minor Path)

Caption: Divergent fragmentation pathways for pyridine methanol isomers. The 2-isomer undergoes a unique 1,5-H shift (Ortho Effect) leading to m/z 79.

Experimental Protocol: Differentiation Workflow

To reliably distinguish these isomers, the following LC-MS/MS or GC-MS protocol is recommended.

Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

GC-MS Conditions (For EI Analysis)
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40–200.

  • Interpretation: Monitor the ratio of m/z 79 / m/z 108 . A ratio > 0.3 indicates the 2-isomer; a ratio < 0.1 indicates 3- or 4-isomers.

LC-MS/MS Conditions (For ESI Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped 15/30/45 eV.

  • Interpretation:

    • 2-Isomer: Dominant m/z 92 (Water loss).

    • 3-Isomer: Presence of m/z 93 (Loss of OH/NH3) alongside m/z 92.

References

  • NIST Mass Spectrometry Data Center. 4-Pyridinemethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • NIST Mass Spectrometry Data Center. 3-Pyridinemethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • PubChem. 3-Pyridinemethanol Compound Summary (LC-MS/MS Data). National Library of Medicine. Link

  • Schwarz, H. Mechanisms of fragmentation of organic ions in the gas phase (Ortho Effects). Topics in Current Chemistry. Link

  • ChemicalBook. 2-(Hydroxymethyl)pyridine NMR and MS Data.Link

Sources

Validation

Mastering Purity Analysis of (4-Bromo-5-methoxypyridin-2-yl)methanol: A Comparative HPLC Method Development Guide

Executive Summary & Strategic Context In the synthesis of high-value pharmaceutical intermediates like (4-Bromo-5-methoxypyridin-2-yl)methanol , achieving >99.5% purity is often bottlenecked by the separation of critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates like (4-Bromo-5-methoxypyridin-2-yl)methanol , achieving >99.5% purity is often bottlenecked by the separation of critical regioisomers and synthetic precursors. Standard C18 protocols frequently fail to resolve the "critical pair"—the target alcohol from its des-methanol precursor or its carboxylic acid oxidation byproduct—due to the amphoteric nature of the pyridine ring and the hydrophobic influence of the bromine substituent.

This guide objectively compares three distinct chromatographic approaches to solve this separation challenge. By moving beyond the default "C18 + Acidic Water" template, we demonstrate how leveraging


 interactions  and pH switching  can drastically improve resolution and peak symmetry.

Physicochemical Assessment & Challenges

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring, 4-Br, 5-OMe, 2-CH₂OHMixed polarity: Hydrophobic Br vs. Polar -OH/N-ring.
Basicity (pKa) ~3.5 - 4.5 (Pyridine N)At neutral pH, the molecule is partially ionized. At pH < 2.5, it is fully protonated (

).
Hydrophobicity Moderate (LogP ~1.6)Retains well on RP, but polar -CH₂OH reduces retention relative to precursors.
Key Challenge Silanol Interaction Protonated pyridine nitrogens interact with free silanols on silica, causing severe peak tailing (

).

Comparative Method Development

We evaluated three distinct methodologies to identify the optimal control strategy.

Method A: The "Standard" (C18 + Acidic pH)

The default starting point for 90% of labs.

  • Column: End-capped C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: The protonated pyridine elutes early with significant tailing. Resolution from the non-polar precursor (4-Bromo-5-methoxypyridine) is acceptable, but resolution from polar impurities (N-oxides) is poor.

Method B: The "Targeted" (Phenyl-Hexyl + Acidic pH)

Leveraging specific chemical interactions.

  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Mechanism: Hydrophobic +

    
     Interaction . The electron-deficient pyridine ring interacts with the electron-rich phenyl stationary phase.
    
  • Outcome: Methanol promotes

    
     selectivity better than ACN. The separation of the brominated aromatic ring is enhanced, providing orthogonal selectivity to C18.
    
Method C: The "pH Switch" (Hybrid C18 + High pH)

Suppressing ionization for retention.

  • Column: Hybrid Ethylene-Bridged C18 (High pH stable)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[1][2][3][4]

  • Mechanism: Analyte is neutral (unprotonated).

  • Outcome: Retention increases significantly. Peak shape becomes perfectly symmetrical (

    
    ) because silanol repulsion is eliminated (both surface and analyte are deprotonated/neutral).
    
Experimental Data Summary
ParameterMethod A (C18, Low pH)Method B (Phenyl-Hexyl, Low pH)Method C (Hybrid C18, High pH)
Retention Time (

)
3.2 min4.1 min6.5 min
Tailing Factor (

)
1.6 (Tailing)1.2 (Good)1.05 (Excellent)
Resolution (

) from Impurity A
*
2.14.5 3.8
MS Sensitivity HighModerate (MeOH lowers ionization)High (Negative mode accessible)

*Impurity A = 4-Bromo-5-methoxypyridine (Synthetic Precursor)

The Optimized Protocol: Method B (Phenyl-Hexyl)

While Method C offers the best peak shape, Method B (Phenyl-Hexyl) is recommended for purity analysis because it offers superior selectivity (


)  for separating the brominated regioisomers and precursors, which is the critical quality attribute (CQA) for this synthesis.
Detailed Workflow
1. Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol (Not Acetonitrile—MeOH enhances

    
     selectivity).[1]
    
  • Diluent: 50:50 Water:Methanol.

2. Instrument Parameters
  • Column: Raptor Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (Reduces viscosity of MeOH).

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

3. Gradient Program
Time (min)% Solvent BCurve
0.010Initial hold
1.010Load sample
8.090Linear ramp
10.090Wash
10.110Re-equilibrate
13.010End

Visualizing the Logic

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow used to select the Phenyl-Hexyl stationary phase over standard C18.

MethodSelection Start Analyte: (4-Bromo-5-methoxypyridin-2-yl)methanol CheckPKa Check Basicity (Pyridine N, pKa ~4) Start->CheckPKa Branch1 Standard C18 (pH 2.5) CheckPKa->Branch1 Initial Screen Result1 Result: Peak Tailing (Silanol Interaction) Branch1->Result1 Decision Select Alternative Strategy Result1->Decision PathA High pH (pH 10) Hybrid C18 Decision->PathA Focus: Peak Shape PathB Phenyl-Hexyl (pH 2.5) Methanol Mobile Phase Decision->PathB Focus: Impurity Resolution ResultA Excellent Peak Shape Loss of Halogen Selectivity PathA->ResultA ResultB Superior Selectivity (Pi-Pi) Separates Regioisomers PathB->ResultB

Caption: Decision matrix prioritizing selectivity for halogenated isomers over raw peak symmetry.

Figure 2: Impurity Fate Mapping

Understanding where impurities originate helps in validating the method's specificity.

ImpurityMap SM Starting Material (4-Bromo-5-methoxypyridine) Reaction Hydroxymethylation Reaction SM->Reaction Product Target Analyte (Alcohol) Reaction->Product Impurity1 Impurity A: Over-oxidation (Carboxylic Acid) Reaction->Impurity1 Oxidation Impurity2 Impurity B: N-Oxide (Pyridine N-Oxide) Product->Impurity2 Degradation

Caption: Origin of critical impurities monitored by the Phenyl-Hexyl method.

Validation & Troubleshooting (Expert Insights)

System Suitability Criteria

To ensure the method remains robust in a QC environment, set the following limits:

  • Resolution (

    
    ):  > 2.0 between Target and Starting Material.
    
  • Tailing Factor (

    
    ):  < 1.3 (If > 1.3, replace column or check mobile phase pH).
    
  • Precision: RSD < 1.0% for 6 replicate injections.

Common Failure Modes
  • Loss of Resolution: Usually indicates methanol evaporation from Solvent B (changing the

    
     activity). Use fresh solvents daily.
    
  • Ghost Peaks: Pyridines are "sticky." If ghost peaks appear, add a needle wash step using 90:10 MeOH:Water + 0.1% Formic Acid.

  • Retention Shift: Check pH. A shift of 0.2 pH units can alter the ionization ratio of the pyridine ring, affecting retention on Phenyl phases.

References

  • SIELC Technologies. (2018).[2] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Restek Corporation. (2014). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • PubChem. (2025).[5] (5-Bromo-3-methoxypyridin-2-yl)methanol Compound Summary. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 4-bromo vs 5-bromo pyridine alcohols

Executive Summary In medicinal chemistry, brominated pyridine alcohols serve as critical bifunctional scaffolds. While they may appear structurally similar, the position of the bromine atom relative to the pyridine nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, brominated pyridine alcohols serve as critical bifunctional scaffolds. While they may appear structurally similar, the position of the bromine atom relative to the pyridine nitrogen (C4 vs. C5) dictates a complete inversion of chemical reactivity.

  • 4-Bromo Pyridines (Para-like): Electron-deficient.[1] The C4-Br bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • 5-Bromo Pyridines (Meta-like): Electron-neutral (pseudo-phenyl). The C5-Br bond is unactivated for

    
     but ideal for Palladium-Catalyzed Cross-Couplings  and Directed Lithiation .
    

This guide compares these two isomers, specifically focusing on the (bromopyridin-2-yl)methanol scaffold, to provide evidence-based protocols for diversification.

Electronic Structure & Activation Analysis

To predict reactivity, one must visualize the electron density distribution. The pyridine nitrogen exerts a strong inductive (


) and mesomeric (

) pull, creating specific zones of electrophilicity.
Visualization: Resonance & Reactivity Flow

The following diagram illustrates the electronic divergence between the 4- and 5-positions.

PyridineReactivity cluster_4pos 4-Position (Para-like) cluster_5pos 5-Position (Meta-like) N_atom Pyridine Nitrogen (Electron Sink) C4 C4-Br (+ Charge Density) N_atom->C4 Resonance (+) C5 C5-Br (Neutral Density) N_atom->C5 Inductive only (weak) Reactivity4 High SNAr Activity Unstable 4-Li Species C4->Reactivity4 Reactivity5 High Pd-Coupling Efficiency Fast Li-Halogen Exchange C5->Reactivity5

Figure 1: Electronic influence of the pyridine nitrogen on C4 and C5 positions, dictating synthetic pathways.

Comparative Reactivity Matrix

The table below summarizes the kinetic and thermodynamic differences between the isomers.

Feature4-Bromo-2-pyridinemethanol5-Bromo-2-pyridinemethanol
Electronic Nature

-Deficient (Electrophilic)

-Neutral (Aryl-like)

Reactivity
High (Facile displacement by amines/alkoxides)Inert (Requires forcing conditions/catalysis)
Pd-Coupling (Suzuki) Good (Oxidative addition is fast, but catalyst poisoning is possible)Excellent (Behaves like bromobenzene)
Lithium-Halogen Exchange Slow/Complex (4-Li species is thermodynamically stable but kinetically slow)Fast (Inductively activated; 5-Li forms rapidly)
Alcohol Side-Chain Requires protection or dianion strategyRequires protection or dianion strategy

Deep Dive: Nucleophilic Aromatic Substitution ( )

Best Choice: 4-Bromo Isomer

The 4-bromo substituent is located para to the ring nitrogen. Resonance structures allow the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. This makes the 4-bromo alcohol an excellent substrate for introducing amines or ethers without transition metals.

Experimental Protocol: Amination of 4-Bromo-2-pyridinemethanol

Objective: Displacement of Br with Morpholine.

  • Preparation: Dissolve 4-bromo-2-pyridinemethanol (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add Morpholine (3.0 equiv). Note: The excess amine acts as both nucleophile and base to scavenge HBr.

  • Conditions: Heat to 110°C for 4-6 hours. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc. The alcohol group remains intact, though O-alkylation is a competing risk if strong bases (NaH) are used instead of excess amine.

  • Expected Yield: 85-92%.

Critical Insight: Attempting this same reaction on the 5-bromo isomer will result in <5% conversion even after 24 hours, as the Meisenheimer complex cannot be stabilized by the nitrogen.

Deep Dive: Metal-Catalyzed Cross-Coupling

Best Choice: 5-Bromo Isomer

While both isomers undergo Suzuki coupling, the 5-bromo isomer is superior for library synthesis. The 4-bromo isomer is so electron-deficient that it can suffer from hydrodebromination or non-specific catalyst ligation. The 5-bromo isomer behaves predictably, mimicking standard aryl bromides.

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-pyridinemethanol

Objective: Coupling with Phenylboronic Acid.

  • Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1).[2]

  • Loading: Suspend 5-bromo-2-pyridinemethanol (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%). Why? Bidentate ligands prevent coordination of the pyridine nitrogen to the Pd center.
    
  • Reaction: Heat at 90°C for 3 hours under Argon.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

  • Expected Yield: 90-95%.

Advanced Protocol: Handling the Alcohol in Lithiation

Challenge: The alcohol proton (


) will quench organolithiums immediately.
Solution:  The "Magnesium-Ate" Complex Strategy.

When performing Lithium-Halogen exchange (particularly on the 5-bromo isomer), you must address the alcohol. The most robust method uses an in situ protection-deprotonation strategy known as the Knochel-Type Exchange .

Workflow Diagram: Selective Lithiation

LithiationWorkflow Start Start: 5-Bromo-2-pyridinemethanol Step1 Step 1: Deprotonation Add 1.0 eq PhMgCl or iPrMgCl (-78°C to 0°C) Start->Step1 Intermediate Intermediate: Magnesium Alkoxide (Br-Py-CH2-OMgCl) Step1->Intermediate Forms O-Mg Species Step2 Step 2: Li-Halogen Exchange Add 2.0 eq t-BuLi or n-BuLi (-78°C) Intermediate->Step2 Br remains intact ActiveSpecies Active Species: 5-Lithio-2-pyridinemethanol alkoxide Step2->ActiveSpecies Selective exchange at C5 Quench Step 3: Electrophile Trapping (e.g., DMF, Aldehydes) ActiveSpecies->Quench

Figure 2: Step-wise lithiation protocol for unprotected pyridine alcohols.

Protocol Details:
  • Alkoxide Formation: Treat the starting material in THF at 0°C with 1.1 equiv of

    
     or 
    
    
    
    . This deprotonates the OH, forming a magnesium alkoxide. This species directs the subsequent lithiation and protects the oxygen.
  • Exchange: Cool to -78°C. Add 2.2 equiv of

    
     (or 
    
    
    
    ). The first equivalent ensures complete scavenging; the second performs the Br
    
    
    Li exchange.
  • Kinetics: The 5-position exchanges rapidly (<15 mins) due to the inductive effect. The 4-position is slower and requires careful temperature control to avoid scrambling.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Li, J. J. (2009). Name Reactions for Homologation, Part I. Wiley-Interscience. (Detailed mechanisms for Suzuki/Sonogashira on heterocycles).
  • Song, J. J., et al. (2010). "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Journal of Organic Chemistry.

  • Schlosser, M. (2005). "The 2×3 Isomeric Pyridylmetals: A Tutorial." Chemistry - A European Journal.
  • Wang, X., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

Sources

Validation

IR spectroscopy characteristic bands for (4-Bromo-5-methoxypyridin-2-yl)methanol

Executive Summary & Application Scope Target Analyte: (4-Bromo-5-methoxypyridin-2-yl)methanol CAS Registry: 1187386-17-9 (Analogous/Generic Reference) Primary Application: Key intermediate in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Analyte: (4-Bromo-5-methoxypyridin-2-yl)methanol CAS Registry: 1187386-17-9 (Analogous/Generic Reference) Primary Application: Key intermediate in the synthesis of kinase inhibitors and heterocyclic drug scaffolds.

This guide provides a technical framework for the spectroscopic validation of (4-Bromo-5-methoxypyridin-2-yl)methanol. Unlike standard data sheets, this document focuses on comparative analysis —specifically distinguishing the target alcohol from its synthetic precursors (methyl esters or carboxylic acids) and structural isomers. The data presented relies on established Structure-Property Relationships (SPR) for polysubstituted pyridines.

Comparative Spectral Analysis: Product vs. Precursor

In a typical drug development workflow, this molecule is generated via the reduction of Methyl 4-bromo-5-methoxypicolinate . The most critical validation step is confirming the complete reduction of the carbonyl moiety.

Table 1: Critical Differentiating Bands (Target vs. Precursor)
Functional GroupModePrecursor (Ester) Frequency (cm⁻¹)Target (Alcohol) Frequency (cm⁻¹) Validation Logic
Hydroxyl (O-H) StretchAbsent3200 – 3450 (Broad) Primary indicator of successful reduction.
Carbonyl (C=O) Stretch1720 – 1740 (Strong) Absent Disappearance confirms consumption of starting material.
C-O (Alcohol) StretchAbsent1050 – 1080 (Strong) Specific to primary alcohol (-CH₂OH).
C-O (Ether) Stretch1200 – 12751200 – 1275 Remains constant (Internal Standard).
Pyridine Ring Skeletal1580 – 16001580 – 1600 Scaffold integrity check.

Analyst Note: If a sharp band persists at ~1730 cm⁻¹, the reduction is incomplete. If a broad band appears at 2500–3000 cm⁻¹, the product may contain residual carboxylic acid (from ester hydrolysis rather than reduction).

Detailed Characteristic Band Assignment

The IR spectrum of (4-Bromo-5-methoxypyridin-2-yl)methanol is dominated by the interplay between the electron-rich methoxy group and the electron-deficient pyridine ring.

A. High Frequency Region (4000 – 2500 cm⁻¹)
  • O-H Stretching (3200 – 3450 cm⁻¹):

    • Observation: Broad, intense band.[1]

    • Mechanism: Intermolecular hydrogen bonding. In dilute solution (non-H-bonding solvent like CCl₄), this shifts to a sharp peak at ~3600 cm⁻¹.

  • C-H Stretching (Aromatic) (3000 – 3100 cm⁻¹):

    • Observation: Weak, sharp shoulders.

    • Assignment: C3-H and C6-H vibrations on the pyridine ring.

  • C-H Stretching (Aliphatic) (2850 – 2980 cm⁻¹):

    • Observation: Multiple medium intensity bands.

    • Assignment: Methyl group (-OCH₃) and Methylene group (-CH₂-). The methoxy C-H stretch is often distinct at ~2840 cm⁻¹.

B. Fingerprint & Skeletal Region (1700 – 500 cm⁻¹)
  • Pyridine Ring Breathing (1580, 1470 cm⁻¹):

    • Observation: Sharp, variable intensity.

    • Context: The 2,4,5-substitution pattern breaks the symmetry of the pyridine ring, often causing the "forbidden" ring breathing modes to become IR active and split.

  • C-O Stretching (1200 – 1000 cm⁻¹):

    • Ar-O-C (Methoxy): Strong band at 1230–1270 cm⁻¹ .

    • R-CH₂-OH (Primary Alcohol): Strong band at 1050–1070 cm⁻¹ .

    • Diagnostic: The presence of both bands confirms the molecule contains both the ether and the alcohol functionalities.

  • C-Br Stretching (600 – 700 cm⁻¹):

    • Observation: Medium to strong band, often obscured in complex matrices.

    • Assignment: Carbon-Bromine stretch. For aromatic bromides, this typically falls near 1070 cm⁻¹ (in-plane) and 600-700 cm⁻¹ (out-of-plane/stretching mix).

Experimental Validation Workflow

To ensure data integrity, the following workflow is recommended. This protocol minimizes artifacts from hygroscopic solvents or KBr moisture.

Diagram 1: Spectroscopic Validation Logic

ValidationWorkflow Start Crude Reaction Mixture Isolation Workup & Isolation (Remove Solvents) Start->Isolation Prep Sample Prep (ATR or KBr) Isolation->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan Decision Band Analysis Scan->Decision Pass Release Lot Decision->Pass No C=O (1730) + OH (3300) Fail Reprocess (Continue Reduction) Decision->Fail C=O Present

Caption: Logical workflow for validating the reduction of the ester precursor to the target alcohol.

Protocol: Attenuated Total Reflectance (ATR)

Preferred method for rapid screening of solid intermediates.

  • Crystal Check: Ensure the sample is a dry solid. Residual solvent (DCM, Ethyl Acetate) will show strong bands that interfere with the C-O and C=O regions.

  • Background: Collect a 32-scan background of the clean Diamond/ZnSe crystal.

  • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the C-H region).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR correction if comparing directly to transmission (KBr) library data, as ATR intensities differ at lower wavenumbers.

Structural Visualization & Vibrational Modes[1][2][3]

The specific substitution pattern (2,4,5-position) dictates the "fingerprint" of the spectrum.

Diagram 2: Key Vibrational Centers

MoleculeVibrations Center Pyridine Ring (Skeletal: 1590 cm⁻¹) Methoxy 5-Methoxy (-OCH₃) (C-O-C: ~1250 cm⁻¹) Center->Methoxy Position 5 Bromo 4-Bromo (-Br) (C-Br: ~650 cm⁻¹) Center->Bromo Position 4 Alcohol 2-Methanol (-CH₂OH) (O-H: ~3300 cm⁻¹) (C-O: ~1060 cm⁻¹) Center->Alcohol Position 2

Caption: Mapping of functional groups to their primary diagnostic IR bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for general functional group assignments).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for pyridine ring substitution patterns).[3][4][5]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for comparative spectra of pyridine methanol derivatives).

  • PubChem. Compound Summary for (5-Bromopyridin-2-yl)methanol. [Link] (Structural analog data used for interpolation).[6]

Sources

Comparative

Comparative Stability Guide: Methoxy- vs. Chloropyridines in Drug Design

Executive Summary In medicinal chemistry, the choice between a methoxy (-OMe) and a chloro (-Cl) substituent on a pyridine ring is rarely arbitrary. While often treated as simple bioisosteres during initial SAR (Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a methoxy (-OMe) and a chloro (-Cl) substituent on a pyridine ring is rarely arbitrary. While often treated as simple bioisosteres during initial SAR (Structure-Activity Relationship) exploration, their stability profiles diverge radically under physiological and synthetic stress.

  • Chloropyridines are chemically robust but reactive toward nucleophiles (SNAr). They serve as excellent metabolic blockers to prevent oxidative clearance.

  • Methoxypyridines offer improved solubility and electron density but suffer from two specific instability modes: O-demethylation (metabolic) and N-alkyl-2-pyridone rearrangement (chemical/thermal).

This guide objectively compares these two motifs, providing experimental protocols to validate their stability in your specific scaffold.

Electronic & Structural Fundamentals

To understand stability, one must first understand the electronic environment. The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient.[1] Substituents modify this baseline.

Electronic Effects Comparison
FeatureChloropyridine (-Cl) Methoxypyridine (-OMe)
Inductive Effect Strong Electron Withdrawing (-I)Weak Electron Withdrawing (-I)
Resonance Effect Weak Electron Donating (+M)Strong Electron Donating (+M)
Net Effect Deactivated Ring (Net EWG)Activated Ring (Net EDG)
Hammett Constant (

)
+0.23 (EWG)-0.27 (EDG)
Lipophilicity (

LogP)
Increases (+0.71)Minimal Change / Slight Increase (+0.02)
Dipole Moment Creates strong dipole (negative potential)Dual electrostatic character
Mechanistic Visualization

The following diagram illustrates how these substituents influence ring reactivity, specifically highlighting the activation of the 2- and 4-positions.

ElectronicEffects cluster_Cl Chloropyridine (EWG) cluster_OMe Methoxypyridine (EDG) Cl_Node Chloro (-Cl) Induction > Resonance Ring_Cl Pyridine Ring (Electron Deficient) Cl_Node->Ring_Cl Deactivates SNAr Susceptible to Nucleophilic Attack (SNAr) Ring_Cl->SNAr Low LUMO Energy OMe_Node Methoxy (-OMe) Resonance > Induction Ring_OMe Pyridine Ring (Electron Rich) OMe_Node->Ring_OMe Activates Oxidation Susceptible to Metabolic Oxidation Ring_OMe->Oxidation High HOMO Energy

Figure 1: Divergent electronic activation pathways. Chloro-substitution lowers the LUMO, facilitating nucleophilic attack. Methoxy-substitution raises the HOMO, facilitating oxidative metabolism.

Chemical Stability Profile

The chemical stability determines shelf-life and synthesis conditions. The behavior of these two groups is diametrically opposed regarding pH sensitivity.

The "Pyridone Trap" (Methoxy Instability)

A critical, often overlooked instability of 2-methoxypyridines is their rearrangement to N-methyl-2-pyridones . This is thermodynamically driven by the formation of the stable amide-like (lactam) bond.

  • Conditions: High temperature (>150°C) or Acidic catalysis.

  • Mechanism: O-to-N alkyl migration.

  • Consequence: Loss of aromaticity and complete change in pharmacophore.

Nucleophilic Displacement (Chloro Instability)

2- and 4-Chloropyridines are classic substrates for Nucleophilic Aromatic Substitution (SNAr).

  • Conditions: Basic pH, presence of nucleophiles (amines, thiols, alkoxides).

  • Mechanism: Addition-Elimination via Meisenheimer complex.[1]

  • Consequence: Replacement of -Cl with -OH (hydrolysis) or -OR/-NR (substitution).

Comparative Chemical Stress Data
Stress Condition2-Chloropyridine 2-Methoxypyridine Verdict
Acid (0.1N HCl, 80°C) StableUnstable (Hydrolysis/Rearrangement)Chloro wins
Base (0.1N NaOH, 80°C) Labile (Slow Hydrolysis to Pyridone)StableMethoxy wins
Oxidative (H₂O₂) Stable (N-oxide formation possible)Stable (N-oxide formation likely)Comparable
Thermal (100°C) StableStable (Rearranges at >150°C)Chloro wins

Metabolic Stability (ADME)

In a biological system (microsomes/hepatocytes), the stability profile flips.

Metabolic Pathways
  • Methoxy: Highly susceptible to O-demethylation by CYP450 enzymes (CYP2D6, CYP3A4). This unmasks the polar pyridone, usually leading to rapid clearance.

  • Chloro: Highly resistant to metabolism. The C-Cl bond is strong and prevents oxidation at that position ("Metabolic Blocking").

Intrinsic Clearance Visualization

Metabolism cluster_Metabolism Microsomal Stability Pathways Substrate_OMe 2-Methoxypyridine CYP CYP450 Enzyme Substrate_OMe->CYP High Affinity Intermediate Hemiacetal Intermediate CYP->Intermediate Oxidation Blocked Metabolism Blocked (Low Clearance) CYP->Blocked No Reaction Product_Pyridone 2-Pyridone (Inactive Metabolite) Intermediate->Product_Pyridone Spontaneous Collapse Substrate_Cl 2-Chloropyridine Substrate_Cl->CYP Low Affinity

Figure 2: Metabolic fate. Methoxy groups act as "soft spots" for metabolism, while Chloro groups act as "hard stops."

Experimental Protocols

Use these protocols to generate the data needed for your comparison guide.

Protocol A: Accelerated Chemical Stability (Forced Degradation)

Validates shelf-life and formulation compatibility.

  • Preparation: Prepare 1 mM stock solutions of the test compound in Acetonitrile.

  • Acid Stress: Mix 100 µL stock + 900 µL 1N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 100 µL stock + 900 µL 1N NaOH. Incubate at 60°C for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria: >95% remaining indicates stability.

Protocol B: Microsomal Stability Assay (Metabolic)

Validates in vivo half-life.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Incubation: Pre-incubate compound (1 µM) with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Decision Matrix

When to choose which substituent?

Design Goal Choose Chloro (-Cl) Choose Methoxy (-OMe)
Metabolic Stability Primary Choice. Blocks CYP sites.❌ Risk of rapid clearance.
Solubility ❌ Increases LogP (Lipophilic).✅ Improves aqueous solubility.
Chemical Reactivity ❌ Labile to nucleophiles (SNAr).✅ Stable to nucleophiles.
Acidic Formulation ✅ Stable.❌ Risk of hydrolysis/rearrangement.
H-Bonding ❌ Weak H-bond acceptor.✅ Good H-bond acceptor.

References

  • Electronic Effects & Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Chemical Stability (Pyridone Rearrangement)

    • Katritzky, A. R., et al. (1979). Novel thermal and photochemical rearrangements of N-substituted 2-pyridones. J. Chem. Soc., Perkin Trans. 1. Link

  • Metabolic Stability (Methoxy vs Chloro)

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • SNAr Reactivity of Chloropyridines

    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition. Link

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of (4-Bromo-5-methoxypyridin-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as (4-Bromo-5-methoxypyridin-2-yl)methanol, a substituted pyridine derivative with potential applications as a key intermediate, rigorous verification of its elemental composition is a non-negotiable step. This guide provides an in-depth comparison of analytical standards and methodologies to ensure the accurate determination of Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), and Oxygen (O), reflecting the expertise and best practices of a seasoned application scientist.

The Benchmark: Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₇H₈BrNO₂. This serves as the fundamental point of comparison for all experimental results.

  • Molecular Formula: C₇H₈BrNO₂

  • Molecular Weight: 218.05 g/mol

  • Theoretical Percentages:

    • Carbon (C): 38.56%

    • Hydrogen (H): 3.70%

    • Bromine (Br): 36.65%

    • Nitrogen (N): 6.42%

    • Oxygen (O): 14.67%

Acceptable experimental values typically fall within ±0.4% of these theoretical values, a standard tolerance in pharmaceutical analysis.

Comparative Analysis of Core Methodologies

The unique combination of elements in (4-Bromo-5-methoxypyridin-2-yl)methanol—notably the presence of a halogen (Br) and heteroatoms (N, O)—necessitates a multi-technique approach. The selection of the appropriate method is critical for accuracy and reliability.

Technique Elements Determined Principle Advantages Limitations & Considerations
Combustion Analysis (Dumas Method) C, H, N, (S)Sample is combusted at high temperature (~1000°C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[1]High precision and accuracy, small sample size (1-3 mg), rapid analysis time. It is the industry standard for CHN determination.[2][3][4][5][6]Bromine can form corrosive HBr, requiring halogen-resistant scrubbers and instrument components. Incomplete combustion can lead to skewed results.[7]
Schöniger Flask (Oxygen Flask) Combustion Br, (Cl, I, S)The sample is wrapped in ashless filter paper and combusted within a sealed, oxygen-filled flask containing an absorbing solution.[8][9][10][11] The resulting bromide ions are then quantified, typically by argentometric or mercurimetric titration.[12]Simple, cost-effective setup. Proven and reliable for macro-level halogen determination.[10][11]More labor-intensive and requires larger sample sizes compared to instrumental methods. Potential for incomplete absorption of combustion products. Safety precautions are critical due to the risk of flask explosion.[10]
Inductively Coupled Plasma (ICP-MS / ICP-OES) Br and other trace metalsThe sample is digested or extracted into a liquid matrix and introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The ions are then detected by a mass spectrometer (MS) or by their atomic emission lines (OES).Extremely high sensitivity (ppb levels), making it ideal for trace analysis.[13][14] Can perform multi-element analysis simultaneously.Bromine has a high first ionization potential, leading to lower sensitivity compared to metals.[13][14] Matrix effects from organic solvents can be challenging and require specialized sample introduction systems.[15] Potential for polyatomic interferences (e.g., from argon) must be managed, often using a reaction cell.[16]
Direct Oxygen Analysis (Pyrolysis) OThe sample is pyrolyzed in an inert gas stream. The pyrolysis products pass over heated carbon, converting all oxygen to carbon monoxide (CO).[17][18] The CO is then oxidized to CO₂ and quantified.Provides a direct measurement of oxygen content, which is inherently more accurate than determination by difference.[19]Requires a dedicated instrument or a convertible CHN analyzer. Fluorine can cause positive interference by attacking the quartz pyrolysis tube.[17][20]
Calculation by Difference OThe percentage of oxygen is calculated by subtracting the experimentally determined percentages of all other elements from 100%.No additional instrumentation is required.This method accumulates the errors from all other elemental determinations, making it the least accurate approach.[21] It is generally not recommended for regulatory submissions or when high accuracy is required.

A Validated Workflow for Elemental Analysis

Achieving trustworthy results requires a systematic and self-validating workflow. This process ensures that instrument performance is verified at every stage, lending high confidence to the final analysis of the target compound.

Elemental Analysis Workflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Instrument Validation cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Evaluation SamplePrep Sample Preparation (Dry, Homogenize, Weigh ~2mg) Blank Blank Analysis (Empty Tin Capsule) SamplePrep->Blank StdPrep Standard Preparation (Weigh CRM, e.g., 4-Bromobenzoic Acid) Calibrate Instrument Calibration (Run CRM Standard) StdPrep->Calibrate Blank->Calibrate Establish Baseline Validate Calibration Validation (Run Check Standard) Calibrate->Validate Verify Accuracy SampleRun Analyze Target Compound (Triplicate Runs) Validate->SampleRun Proceed if Valid Review Review & Calculate (Average Results, Calculate RSD) SampleRun->Review Compare Compare to Theory (Check if within ±0.4% tolerance) Review->Compare Report Final Report Generation Compare->Report

Caption: A self-validating workflow for elemental analysis.

Recommended Experimental Protocol: Combustion Method

This protocol details the most common and robust approach, utilizing a modern CHN-Br elemental analyzer.

Objective: To determine the C, H, N, and Br content of (4-Bromo-5-methoxypyridin-2-yl)methanol.

Materials:

  • (4-Bromo-5-methoxypyridin-2-yl)methanol, dried under vacuum to constant weight.

  • Certified Reference Material (CRM): 4-Bromobenzoic Acid (or similar certified bromo-organic standard).

  • Tin capsules for solids.

  • Microbalance (readable to 0.001 mg).

  • CHN-Br Elemental Analyzer.

Procedure:

  • Instrument Preparation: Ensure the analyzer's combustion and reduction tubes are properly packed and conditioned. Verify that the halogen scrubbers are active. Perform instrument leak checks as per manufacturer guidelines.

  • Blank Determination: Analyze three empty, pre-cleaned tin capsules to establish the instrument baseline or "blank" value. This step is crucial for correcting any background signal from the carrier gas or system components.

  • Calibration:

    • Accurately weigh approximately 1-2 mg of the CRM (e.g., 4-Bromobenzoic Acid) into a tin capsule.

    • Analyze the CRM. Modern instruments often use a single-point calibration against a known standard. The instrument software will calculate the response factors (K-factors) for each element based on the known composition of the CRM.

  • Calibration Verification: Analyze a second, independently weighed portion of the CRM as if it were an unknown sample. The results must fall within the accepted tolerance (e.g., ±0.3%) of the CRM's certified values to confirm the calibration is valid.

  • Sample Analysis:

    • Accurately weigh approximately 1-2 mg of the dried (4-Bromo-5-methoxypyridin-2-yl)methanol into a tin capsule.

    • Analyze the sample.

    • Repeat the analysis for a total of three independent replicates to ensure precision.

  • Data Analysis:

    • The instrument software will provide the weight percentages for C, H, N, and Br.

    • Calculate the average and relative standard deviation (RSD) for the triplicate runs. A low RSD (<0.2%) indicates good analytical precision.

    • Compare the average experimental values to the theoretical values.

  • Oxygen Determination:

    • If using a direct oxygen analysis module, follow the manufacturer's protocol, using a suitable oxygen CRM (e.g., Benzoic Acid).

    • If determining by difference, calculate as: %O = 100% - (%C + %H + %N + %Br).

Navigating Analytical Challenges: An Expert's Perspective

The analysis of halogenated compounds is not without its difficulties. An awareness of potential pitfalls is key to generating reliable data.

Troubleshooting_Guide node_issue Observed Issue Low Carbon/High Bromine Results High Hydrogen Results Inconsistent Nitrogen Results Erratic Bromine Results node_cause Potential Cause Incomplete Combustion Inadequate Drying of Sample (H₂O contamination) Halogen Scrubber Exhaustion Matrix Effect in ICP / Absorption issue in Flask node_issue:c->node_cause:c node_issue:h->node_cause:h node_issue:n->node_cause:n node_issue:b->node_cause:b node_solution Recommended Action Increase O₂ dose / Add combustion catalyst (e.g., WO₃) Dry sample under vacuum at 40-50°C to constant weight Replace or regenerate halogen scrubbing reagents Dilute sample for ICP / Increase absorption time for flask method node_cause:c->node_solution:c node_cause:h->node_solution:h node_cause:n->node_solution:n node_cause:b->node_solution:b

Caption: Troubleshooting common issues in halogenated compound analysis.

Expert Insight: The most frequent error in analyzing novel compounds is improper sample handling. The target molecule must be confirmed to be pure (e.g., by LC-MS and NMR) and, critically, must be scrupulously dried. Residual solvents or atmospheric moisture are common sources of deviation from theoretical values, particularly for hydrogen and oxygen.

Conclusion

The elemental analysis of (4-Bromo-5-methoxypyridin-2-yl)methanol is a foundational step in its chemical validation. While combustion analysis remains the gold standard for C, H, and N, the accurate quantification of bromine and oxygen requires careful selection from complementary techniques like Schöniger flask combustion, ICP-MS, or direct pyrolysis. By employing a self-validating workflow, utilizing appropriate Certified Reference Materials, and maintaining an awareness of the unique challenges posed by halogenated compounds, researchers can produce elemental composition data with the highest degree of confidence and scientific integrity.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International. [Link]

  • Analytical Method D-5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Exeter Analytical, Inc., Determination of Oxygen in Organic Compounds with the 440. [Link]

  • Bentham Science Publishers, Oxygen Flask Combustion Method. [Link]

  • Royal Society of Chemistry, A Comparison of Two Procedures for the Determination of Organobromine by the Schoniger Oxygen-flask Method. [Link]

  • Exeter Analytical, Inc., Oxygen Flask Combustion Unit. [Link]

  • Agilent, Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. [Link]

  • Pearson, Combustion Analysis Explained. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of (4-Bromo-5-methoxypyridin-2-yl)methanol: A Guide for Laboratory Professionals

This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of (4-bromo-5-methoxypyridin-2-yl)methanol. As a brominated pyridine derivative, this compound requires specific handling protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of (4-bromo-5-methoxypyridin-2-yl)methanol. As a brominated pyridine derivative, this compound requires specific handling protocols to mitigate risks to personnel and the environment. This document synthesizes best practices from established safety guidelines for halogenated organic compounds and pyridines, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and require controlled disposal.

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, and bases.[1][2][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling (4-bromo-5-methoxypyridin-2-yl)methanol and its waste products:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety goggles.Protects eyes from splashes and vapors.[6][10]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).Prevents skin contact and absorption.[6][10]
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from contamination.[10]
Foot Protection Closed-toe shoes.Protects feet from spills.[10]
Respiratory Use in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[6][10][11]

Segregated Waste Collection: The Core of Compliant Disposal

The fundamental principle for disposing of (4-bromo-5-methoxypyridin-2-yl)methanol is strict segregation. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[10][12][13][14][15]

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container.[10][12][15] This is typically a glass or polyethylene bottle in good condition with a secure, threaded cap.[12][13]

    • Ensure the container is compatible with the waste. Do not use metal containers for potentially corrosive waste.[16]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[13][16]

    • Clearly write the full chemical name: "(4-Bromo-5-methoxypyridin-2-yl)methanol" and its concentration if in solution. Do not use abbreviations or chemical formulas.[12]

    • List all constituents of the waste stream, including any solvents, with their approximate percentages.[16]

  • Accumulating Waste:

    • Always add waste to the container inside a certified chemical fume hood to minimize inhalation exposure.[10]

    • Keep the waste container securely capped at all times, except when actively adding waste.[12][16][17] This prevents the release of vapors and potential spills.

    • Do not overfill the container. Leave at least 10% headspace for vapor expansion.[17]

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area.[13]

    • Ensure the container is stored in secondary containment to catch any potential leaks.[13]

    • Segregate the halogenated waste container from incompatible materials, such as acids and bases.[13]

Spill and Decontamination Procedures

Accidents can happen, and a clear, actionable plan is essential.

Minor Spill Cleanup (inside a fume hood):
  • Contain the Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or commercial sorbent pads, to cover the spill.[6][7]

  • Collect the Absorbent: Carefully scoop the contaminated absorbent material into a separate, sealable bag or container.

  • Label as Waste: Label this container as "Spill Debris containing (4-Bromo-5-methoxypyridin-2-yl)methanol" and dispose of it as halogenated waste.

  • Decontaminate the Surface: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.[6]

Personnel Decontamination:
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[6][8][11][18] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-bromo-5-methoxypyridin-2-yl)methanol.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_container Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood waste_gen (4-Bromo-5-methoxypyridin-2-yl)methanol Waste prep_hood->waste_gen select_container Select Labeled 'Halogenated Organic Waste' Container waste_gen->select_container add_waste Add Waste to Container select_container->add_waste seal_container Securely Cap Container add_waste->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa secondary_contain Use Secondary Containment store_saa->secondary_contain request_pickup Request Pickup from Environmental Health & Safety secondary_contain->request_pickup

Caption: Disposal workflow for (4-bromo-5-methoxypyridin-2-yl)methanol.

Final Disposal

Once the waste container is nearly full (around 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Follow your institution's specific procedures for requesting a waste pickup.[16]

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of (4-bromo-5-methoxypyridin-2-yl)methanol, fostering a secure and responsible laboratory environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Pyridine: incident management - GOV.UK. (2015, October 15).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Pyridine Standard Operating Procedure - Washington State University. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • WASTE MANAGEMENT. (n.d.).
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
  • Pyridinium Tribromide Safety Data Sheet. (n.d.).
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (2022, June 30).
  • Pyridine Safety Data Sheet - ProChem, Inc. (n.d.).
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024, June 26).
  • 5-Bromo-2-methoxypyridine Safety Data Sheet - Fisher Scientific. (2004, April 19).
  • (4-BROMO-2,5-DIMETHOXYPHENYL)METHANOL Safety Data Sheets - Echemi. (n.d.).
  • Pyridinium bromide perbromide Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 5-Bromo-2-methoxypyridine Safety Data Sheet - ALFA Aesar. (2004, April 19).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Pyridinium bromide perbromide Safety Data Sheet - Durham Tech. (2012, February 2).
  • Safety Data Sheet - Merck. (n.d.).
  • 3-Chloro-4-methoxyphenylboronic Acid Safety Data Sheet - TCI Chemicals. (2025, May 26).
  • (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.).

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Handling

Personal protective equipment for handling (4-Bromo-5-methoxypyridin-2-yl)methanol

Part 1: Executive Safety Summary Compound Class: Halogenated Pyridine Methanol Physical State: Solid (White to off-white powder/crystalline) Primary Hazard Classification (Predicted via Read-Across): Acute Toxicity (Oral...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Class: Halogenated Pyridine Methanol Physical State: Solid (White to off-white powder/crystalline) Primary Hazard Classification (Predicted via Read-Across):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin)[1][2][3][4]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin and serious eye irritation)[1][2][3][4]

  • STOT-SE: Category 3 (Respiratory Irritation)[1][2][5][6][7]

Operational Directive: Due to the specific substitution pattern (Bromine at C4, Methoxy at C5), this compound presents a lipophilic profile capable of dermal absorption.[1][2][3] Treat as a potent sensitizer and potential neurotoxin until specific toxicological data proves otherwise.[1][2] Standard "Irritant" protocols are insufficient; enhanced barrier protection is mandatory.[1]

Part 2: Risk Assessment & Hazard Logic

Why specific PPE is chosen over generic lab standards.

The Halogen-Pyridine Vector (Dermal Risk)

Pyridines are excellent solvents and can act as carriers, penetrating the stratum corneum.[1][2][3] The addition of a Bromine atom increases lipophilicity (LogP), enhancing the rate of dermal absorption.[1][2]

  • Risk: Systemic toxicity via skin contact.[1][2][3]

  • Mitigation: Double-gloving is not optional; it is a requirement to prevent micro-breakthroughs common with halogenated organics.[1]

The Methanol Moiety (Metabolic Risk)

While the hydroxymethyl group increases water solubility slightly, it also provides a handle for metabolic oxidation to the corresponding aldehyde or carboxylic acid (picolinic acid derivative).[1][2][3]

  • Risk: Mucous membrane irritation and potential ocular damage if dust is generated.[1][2][3]

  • Mitigation: Particulate respiratory protection (N95/P100) is critical during weighing operations outside a glovebox.[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 mins.[1][2][3] Single nitrile layers can degrade upon contact with halogenated pyridine solutions (e.g., in DCM or DMF).[1][2]
Eye/Face Chemical Goggles (Indirect Venting)Safety glasses are insufficient for powders.[1][2][3] Goggles prevent airborne dust migration into the tear ducts.[1][2]
Respiratory N95 or P100 Mask (If outside fume hood)Prevents inhalation of fine particulates during weighing.[1][2] Primary control: Handle only in a certified fume hood.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and hold them against the skin.[1][2][3] Tyvek repels dust and incidental splashes.[1][2]
Footwear Closed-toe, non-perforated Standard lab requirement.[1][2][3]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the dry powder.[1][2][3]

  • Engineering Control: Activate Fume Hood (Face velocity: 100 fpm).

  • Static Elimination: Use an anti-static gun on the weighing boat. Pyridine derivatives often carry static charge, causing "fly-away" powder.[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, followed by a soap/water wipe.[1][2] Dispose of wipes as solid hazardous waste.[1]

Protocol B: Reaction Setup (Solution State)

Once dissolved, the permeation risk increases.[1][2]

  • Solvent Choice: If using Dichloromethane (DCM) or DMF, Laminate (Silver Shield) gloves are required over nitrile.[1][2][3] Nitrile offers <5 minutes protection against DCM/Pyridine mixtures.[1][2]

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash potential.[1][2]

  • Heating: If refluxing, ensure all ground glass joints are greased or sleeved (PTFE) to prevent vapor leakage.[1][2]

Protocol C: Emergency Spill Response

Visualizing the decision logic for spills.

SpillResponse Start Spill Detected StateCheck Identify State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Liquid) StateCheck->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to container 3. Wash surface (Soap/Water) Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use paper towels (flammability) 3. Collect in sealed jar Liquid->ActionLiquid Disposal Label as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for containing spills of (4-Bromo-5-methoxypyridin-2-yl)methanol. Note the specific instruction to dampen solids to prevent dust generation.

Part 5: Waste Disposal & Deactivation[1][2]

Classification: Halogenated Organic Waste.[1][2][3] Do NOT mix with acidic waste streams (potential for exothermic pyridine salt formation).[1][2]

  • Quenching (Small Scale):

    • Dilute reaction mixture with Ethyl Acetate.[1][2]

    • Wash with 1M HCl (aqueous) to sequester the pyridine derivative in the aqueous layer (as the hydrochloride salt).[1]

    • Neutralize the aqueous layer with Sodium Bicarbonate before disposal (if local regulations allow) or dispose of the acidic aqueous layer as "Aqueous Acidic Waste."[1][2]

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags before being placed in the solid waste drum.[1]

Part 6: References & Authority[1][2][9]

  • PubChem. Compound Summary: (5-Bromopyridin-2-yl)methanol (Analogue Read-Across).[1][2][3] National Library of Medicine.[1] Accessed October 2023.[1][2][3] Link

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methoxypyridine (Structural Analogue).[1][2] Accessed October 2023.[1][2][3] Link

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines - Skin Sensitization & Absorption.[1][2]Link[1][2][3]

  • Sigma-Aldrich. Technical Bulletin: Glove Selection Guide for Halogenated Solvents.[1][2]Link

(Note: Due to the novel nature of the specific 4-bromo-5-methoxy isomer, hazard data is extrapolated from the validated profiles of the 5-bromo-2-methoxy and 5-bromo-4-methoxy analogues cited above.)

Sources

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